PROTAC CDK9 degrader-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H50Cl2N8O9 |
|---|---|
Molecular Weight |
893.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
InChI Key |
VOTFYHWCGUFSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC CDK9 Degrader-7
Abstract: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated therapeutic target in oncology.[1][2][3] Its dysregulation is implicated in the survival of various malignancies through the sustained expression of short-lived oncoproteins and anti-apoptotic factors.[1][4] Proteolysis-Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[5][6] This document provides a comprehensive technical overview of PROTAC CDK9 degrader-7, a specific PROTAC designed to induce the degradation of CDK9. We will detail its core mechanism of action, downstream cellular effects, quantitative profile, and the key experimental protocols used for its characterization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule engineered to simultaneously bind to CDK9 and an E3 ubiquitin ligase. This binding induces proximity between the two proteins, forming a ternary complex.[5][6] While the specific E3 ligase recruited by this compound is not explicitly detailed in the provided literature, many CDK9 degraders utilize the Cereblon (CRBN) E3 ligase.[7][8][9]
Once the ternary complex (CDK9 – PROTAC – E3 Ligase) is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK9. The poly-ubiquitinated CDK9 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades CDK9 into small peptides, while the PROTAC molecule is released and can catalyze further degradation cycles.
Caption: General mechanism of this compound action.
Downstream Cellular and Molecular Effects
The degradation of CDK9 has profound consequences on cellular transcription and survival, particularly in cancer cells that are dependent on high transcriptional output.
-
Inhibition of Transcriptional Elongation: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[6][10] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is a crucial step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[3][10] The degradation of CDK9 leads to a hypo-phosphorylated state of RNAP II, causing it to stall and thereby suppressing global transcription.
-
Downregulation of Key Oncogenic Transcripts: Many cancers rely on the constant expression of genes with short-lived mRNA and protein products for their survival. These include critical anti-apoptotic proteins and oncoproteins. By degrading CDK9, the PROTAC effectively shuts down the transcription of these survival genes.
-
Mcl-1 (Myeloid cell leukemia 1): A key anti-apoptotic protein that is essential for the survival of many tumor types.[11] this compound has been shown to significantly decrease the protein level of Mcl-1.[12]
-
c-Myc: A potent oncogene that drives cell proliferation and is overexpressed in numerous cancers. CDK9 is required for its efficient transcription.[7][11]
-
-
Induction of Apoptosis: The depletion of critical survival proteins like Mcl-1 shifts the cellular balance towards programmed cell death. This makes cancer cells highly susceptible to apoptosis following CDK9 degradation.
Caption: Disruption of the CDK9 signaling pathway by PROTAC action.
Quantitative Profile
Quantitative data provides insight into the potency and efficacy of this compound. The following data has been reported for this compound, also known as compound 15f.
| Parameter | Cell Line | Value | Reference |
| In Vitro Potency (IC₅₀) | Molm-13 (AML) | 40 nM | [12] |
| Effective Degradation Conc. | Not Specified | 0.1 µM | [12] |
| Downstream Effect | Not Specified | Significant decrease in Mcl-1 protein | [12] |
Key Experimental Protocols
The characterization of a PROTAC degrader involves a series of specific assays to confirm its mechanism of action and cellular effects.
Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in CDK9 and downstream protein (e.g., Mcl-1) levels following treatment with the degrader.
-
Methodology:
-
Cell Culture & Treatment: Plate cancer cells (e.g., Molm-13) and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) or with a fixed concentration over a time course (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for CDK9, Mcl-1, and a loading control (e.g., GAPDH, β-Actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
-
Cell Viability Assay
-
Objective: To determine the concentration at which the degrader inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or MTT (measures metabolic activity).
-
Signal Detection: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to vehicle-treated (DMSO) controls and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.
-
Mechanistic Confirmation Assays
-
Objective: To confirm that CDK9 degradation is dependent on the proteasome and the recruited E3 ligase.
-
Methodology:
-
Experimental Setup: Plate cells as for a standard Western blot experiment.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
E3 Ligase Competition: Pre-treat cells with a high concentration of an E3 ligase ligand (e.g., 10 µM thalidomide if CRBN is the E3 ligase) for 1-2 hours before adding the degrader.[8]
-
Control Groups: Include cells treated with DMSO, the degrader alone, and the inhibitor alone.
-
Analysis: Process all samples for Western blotting as described in Protocol 4.1. A successful rescue of CDK9 levels (i.e., no degradation) in the pre-treated groups confirms a proteasome- and E3 ligase-dependent mechanism.
-
Caption: Workflow for mechanistic validation of this compound.
Conclusion
This compound is a targeted therapeutic agent that leverages the cell's own protein disposal system to eliminate CDK9. Its mechanism of action involves inducing the formation of a ternary complex with an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9. This targeted degradation results in the suppression of critical oncogenic and anti-apoptotic gene transcription, ultimately promoting apoptosis in cancer cells. The high potency and catalytic nature of PROTACs make compounds like this compound a promising strategy for cancer therapy.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Discovery and Development of PROTAC CDK9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Cyclin-dependent kinase 9 (CDK9). While specific discovery data for a compound marketed as "PROTAC CDK9 degrader-7" is not available in peer-reviewed literature, this guide will utilize data and protocols from extensively characterized CDK9 degraders to provide a thorough and practical resource for professionals in the field.
Introduction: The Rationale for Targeting CDK9 with PROTACs
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation.[1] In conjunction with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb).[2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step that releases it from promoter-proximal pausing and allows for productive transcription.[3]
In many cancers, particularly hematological malignancies and solid tumors, cancer cells become addicted to the continuous transcription of certain genes encoding short-lived survival proteins, such as Mcl-1 and MYC.[4][5] CDK9 activity is essential for maintaining high levels of these oncoproteins.[1] Therefore, inhibiting or eliminating CDK9 presents a promising therapeutic strategy to selectively induce apoptosis in cancer cells.
PROTAC technology offers a powerful alternative to traditional small-molecule inhibition. Instead of merely blocking the kinase activity, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to specifically destroy the target protein.[6] This event-driven, catalytic mechanism can lead to more profound and durable pharmacological effects than occupancy-driven inhibition and can overcome mechanisms of resistance to traditional inhibitors.[2][6]
The Core Architecture of a CDK9 PROTAC
A PROTAC molecule is comprised of three distinct chemical moieties: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
-
CDK9 Ligand (Warhead) : This component provides specificity by binding to CDK9. The development of selective CDK9 degraders has been challenging due to the high homology of the ATP-binding pocket among CDK family members.[6][7] Successful CDK9 PROTACs have been built using established CDK9 inhibitors as warheads, including SNS-032, BAY-1143572, and flavonoid derivatives.[4][5][6][8]
-
E3 Ligase Ligand : This moiety recruits an E3 ubiquitin ligase to the target. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for CRBN, such as thalidomide and its analogs (e.g., pomalidomide), are frequently employed in the design of CDK9 degraders.[1][6]
-
Linker : The linker is a critical component that connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are crucial for enabling the formation of a stable and productive ternary complex (CDK9-PROTAC-E3 Ligase). Optimization of the linker is a key step in PROTAC development, often involving the synthesis of a series of compounds with varying linker types (e.g., PEG, alkyl chains) and lengths.[6]
Signaling Pathways and Mechanism of Action
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in promoting transcriptional elongation, a process hijacked by cancer cells to drive the expression of survival proteins.
Caption: Role of the CDK9/P-TEFb complex in transcriptional elongation.
General PROTAC Mechanism of Action
The diagram below outlines the catalytic cycle of a PROTAC, leading to the targeted degradation of a Protein of Interest (POI), in this case, CDK9.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Discovery and Development Workflow
The development of a potent and selective CDK9 degrader follows a structured, iterative workflow. This process begins with rational design and chemical synthesis, followed by a cascade of biological assays to evaluate degradation efficacy, cellular activity, and in vivo pharmacology.
Caption: Iterative workflow for CDK9 PROTAC discovery and development.
Quantitative Data of Representative CDK9 Degraders
The following tables summarize the in vitro performance of well-characterized CDK9 degraders from scientific literature, providing key metrics for comparison.
Table 1: Degradation Potency of Selected CDK9 PROTACs
| Compound Name | Warhead (Target Ligand) | E3 Ligase Ligand | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Citation(s) |
|---|---|---|---|---|---|---|
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99 | [6] |
| CP-07 | Flavonoid (LWT-111) | Pomalidomide (CRBN) | 22RV1 | 43 | >95 | [9] |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11 | 7.6 | ~100 | [8] |
| THAL-SNS-032 | SNS-032 | Thalidomide (CRBN) | MOLM13 | ~100 | >90 | [1][2] |
¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 2: Anti-proliferative Activity of Selected CDK9 PROTACs
| Compound Name | Cell Line | IC₅₀ (nM)¹ | Citation(s) |
|---|---|---|---|
| dCDK9-202 | TC-71 | 8.5 | [6] |
| dCDK9-202 | RH5 | 2.4 | [6] |
| CP-07 | 22RV1 | 62 | [9] |
| B03 | MV4-11 | 4.6 | [7] |
| This compound | Molm-13 | 40 | [10] |
¹IC₅₀: Concentration required to inhibit 50% of cell growth.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments in CDK9 degrader development, based on methodologies reported in the primary literature.[5][6][7]
Protocol 1: Western Blot for CDK9 Degradation (DC₅₀ and Dₘₐₓ Determination)
-
Cell Culture and Treatment :
-
Plate cancer cells (e.g., TC-71, 22RV1) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in culture medium. Typically, an 8- to 10-point, half-log dilution series is used, spanning from low pM to high µM concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells with the compounds for a fixed duration (e.g., 8, 12, or 24 hours). The time point should be sufficient to observe maximal degradation.[6]
-
-
Cell Lysis :
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Immunoblotting :
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., rabbit anti-CDK9) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the corresponding loading control band intensity.
-
Plot the normalized CDK9 levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Mechanism of Action (MoA) Confirmation
To confirm that degradation is mediated by the proteasome and requires the intended E3 ligase, co-treatment or pre-treatment experiments are performed.
-
Experimental Setup :
-
Proteasome Inhibition : Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding the PROTAC degrader (at a concentration near its DC₉₀).[6]
-
Competitive Antagonism : Pre-treat cells with an excess of the free warhead (e.g., SNS032) or the free E3 ligase ligand (e.g., thalidomide) for 1-2 hours before adding the PROTAC.[6]
-
-
Procedure :
-
Following the pre-treatment, add the PROTAC degrader and incubate for the standard duration (e.g., 8 hours).
-
Include control groups treated with the PROTAC alone, the inhibitors alone, and vehicle.
-
Harvest cell lysates and perform Western blotting for CDK9 as described in Protocol 1.
-
-
Expected Outcome :
-
Successful rescue of CDK9 levels (i.e., prevention of degradation) in the pre-treated samples compared to the PROTAC-only sample confirms that the degradation is dependent on the proteasome, neddylation (a key step in E3 ligase activation), and the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay (IC₅₀ Determination)
-
Cell Plating : Seed cells in 96-well, clear-bottom plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.
-
Incubation : Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement :
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's protocol.
-
Measure the resulting luminescence or fluorescence using a plate reader.
-
-
Data Analysis :
-
Normalize the signal from treated wells to the vehicle control wells (defined as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (four-parameter dose-response curve) in graphing software to calculate the IC₅₀ value.
-
Conclusion and Future Outlook
The development of PROTACs targeting CDK9 is a highly promising therapeutic strategy, particularly for cancers driven by transcriptional dysregulation. By converting kinase inhibitors into degraders, researchers have created molecules with the potential for enhanced potency, selectivity, and durability of effect compared to their parent inhibitors.[2] The success of compounds like dCDK9-202 and CP-07 in preclinical models demonstrates the power of this approach.[5][6]
Future efforts in the field will likely focus on further improving the selectivity of CDK9 degraders, optimizing their pharmacokinetic properties for clinical translation, and identifying patient populations most likely to benefit from this therapeutic modality. As our understanding of the complex interplay between PROTAC structure, ternary complex formation, and degradation efficiency grows, the rational design of next-generation CDK9 degraders will become increasingly sophisticated, paving the way for new and effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
The Conductor of Transcription: A Technical Guide to CDK9's Role in Gene Regulation and Oncology
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a pivotal enzyme in the regulation of gene expression, acting as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. Its primary function is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), releasing it from a state of promoter-proximal pausing and enabling productive transcript elongation. This role places CDK9 at the heart of cellular processes, including proliferation, differentiation, and survival. In oncology, the script is often rewritten; numerous cancers become dependent on CDK9's activity to drive the relentless transcription of oncogenes and anti-apoptotic proteins, such as MYC and MCL-1. This transcriptional addiction makes CDK9 a compelling therapeutic target. This guide provides a comprehensive technical overview of CDK9's core biology, its mechanism in transcriptional control, its dysregulation in cancer, and the landscape of inhibitors developed to target this dependency. Detailed experimental protocols and quantitative data on inhibitors are provided to support ongoing research and drug development efforts.
The Core Biology of CDK9
CDK9 is a serine/threonine kinase that belongs to the cyclin-dependent kinase family. Unlike CDKs that primarily regulate the cell cycle, CDK9's canonical role is in the control of transcription.[1] It exists in two main isoforms, a more abundant 42-kDa form and a less-studied 55-kDa form.[2] For its kinase activity, CDK9 must associate with a regulatory cyclin partner, most commonly Cyclin T1, to form the active P-TEFb complex.[3][4] Other cyclins, such as Cyclin T2 and Cyclin K, can also partner with CDK9, but the CDK9/Cyclin T1 heterodimer is the most well-characterized form of P-TEFb.[3]
The structure of the CDK9/Cyclin T1 complex reveals a typical kinase fold in CDK9, with N- and C-terminal lobes forming an ATP-binding cleft.[5] The association with Cyclin T1 induces a conformational change in CDK9, particularly in the T-loop, which is critical for kinase activation.[6] Full activation of P-TEFb's catalytic activity is achieved through autophosphorylation of a key threonine residue (Thr186) within this T-loop.[6]
Mechanism of Action in Transcriptional Regulation
CDK9's primary role is to overcome a major rate-limiting step in transcription known as promoter-proximal pausing. After initiating transcription, RNA Polymerase II (Pol II) transcribes 20-60 nucleotides before pausing, a state stabilized by the Negative Elongation Factor (NELF) and the DRB Sensitivity-Inducing Factor (DSIF).[7][8]
P-TEFb is recruited to these paused polymerases, where CDK9 carries out two critical phosphorylation events:
-
Phosphorylation of DSIF and NELF : CDK9 phosphorylates the Spt5 subunit of DSIF and a subunit of NELF.[2] This phosphorylation converts DSIF into a positive elongation factor and causes NELF to be ejected from the transcription complex.[2][7]
-
Phosphorylation of the Pol II C-Terminal Domain (CTD) : CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[7][9] This Ser2 phosphorylation is a hallmark of actively elongating polymerase and serves as a docking site for factors involved in RNA processing and elongation.[4]
Together, these actions release the Pol II from its paused state, allowing it to transition into productive, processive elongation and synthesize a full-length mRNA transcript.[8]
Regulation of P-TEFb Activity
Given its potent ability to activate transcription globally, P-TEFb activity is tightly controlled. In the nucleus, a significant portion of P-TEFb is sequestered in an inactive state within a large ribonucleoprotein complex known as the 7SK snRNP.[8][10] This complex consists of the 7SK small nuclear RNA (7SK snRNA), the HEXIM1/2 proteins, and other factors.[5][8] The HEXIM proteins bind to P-TEFb and inhibit the kinase activity of CDK9.[3] This sequestration creates a dynamic reservoir of inactive P-TEFb. Various cellular stress signals or transcriptional activators can trigger the release of active P-TEFb from the 7SK snRNP, making it available to stimulate gene expression.[2][10]
The Role of CDK9 in Cancer
Many malignancies exploit the CDK9-mediated transcriptional machinery to maintain their aggressive phenotype. Cancers can become "transcriptionally addicted," meaning they are highly dependent on the continuous, high-level expression of key oncogenes and survival proteins, many of which have short half-lives.[11][12]
Dysregulation in Hematological Malignancies
CDK9 is frequently dysregulated in blood cancers.[13][14]
-
Acute Myeloid Leukemia (AML): In AML, particularly cases with MLL rearrangements, CDK9 is crucial for driving the expression of leukemogenic fusion proteins and anti-apoptotic factors like MCL-1 and BCL-2.
-
Chronic Lymphocytic Leukemia (CLL): CLL cells are highly sensitive to the inhibition of transcription, and CDK9 inhibitors have demonstrated potent pro-apoptotic activity by downregulating survival proteins.[5]
-
Lymphomas and Multiple Myeloma: These cancers often exhibit high levels of the MYC oncogene, whose transcription is highly dependent on CDK9 activity.[13]
Dysregulation in Solid Tumors
CDK9's role is also critical in a wide range of solid tumors.
-
Breast Cancer: In certain subtypes, such as triple-negative breast cancer (TNBC), CDK9 drives the expression of MYC and other proliferation-associated genes.
-
Sarcomas: Aberrant CDK9 expression has been observed in rhabdomyosarcoma, osteosarcoma, and Ewing sarcoma, where it promotes the transcription of oncogenes like MYC and MCL-1.
-
Other Solid Tumors: CDK9 has been implicated in the progression of prostate cancer, lung cancer, hepatocellular carcinoma, and melanoma, often by sustaining the expression of critical survival genes.
The central mechanism in these cancers involves CDK9 enabling the transcription of genes that promote cell survival and proliferation. By inhibiting CDK9, the production of these short-lived but critical mRNAs is halted, leading to a rapid depletion of the corresponding oncoproteins and triggering apoptosis.
CDK9 as a Therapeutic Target
The dependence of cancer cells on CDK9-mediated transcription provides a clear therapeutic rationale for its inhibition. A variety of small molecule inhibitors have been developed, ranging from early pan-CDK inhibitors to newer, highly selective CDK9 inhibitors.
Pan-CDK Inhibitors
First-generation compounds often targeted the ATP-binding site of multiple CDKs. While demonstrating anti-tumor activity, their lack of specificity often led to significant toxicity.
| Inhibitor | Target CDKs | CDK9 IC₅₀ (nM) | Key Findings & Status |
| Flavopiridol (Alvocidib) | 1, 2, 4, 6, 7, 9 | ~3 - 4.6 | Potent CDK9 inhibition; showed activity in hematological malignancies but faced toxicity challenges.[9] |
| Dinaciclib (SCH727965) | 1, 2, 5, 9 | 4 | Potent inhibitor with broad anti-tumor activity in preclinical models; investigated in multiple clinical trials.[7][11][13] |
| AT7519 | 1, 2, 4, 6, 9 | (Varies by study) | Induced apoptosis in various cancer models; advanced to clinical trials. |
| Riviciclib (P276-00) | 1, 4, 9 | 20 | Showed activity in mantle cell lymphoma and head and neck cancer models. |
IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Selective CDK9 Inhibitors
To improve the therapeutic window, second and third-generation inhibitors were designed for greater selectivity towards CDK9 over cell-cycle CDKs.
| Inhibitor | CDK9 IC₅₀ (nM) | Selectivity Profile | Key Findings & Status |
| AZD4573 | < 4 | >10-fold selective over other CDKs.[2][5][8][10][12] | Potent induction of apoptosis in hematological cancer models; designed for transient target engagement.[10] |
| KB-0742 | 6 | >50-fold selective over other CDKs.[1] | Orally bioavailable; potent anti-tumor activity, particularly in MYC-dependent cancers. |
| Atuveciclib (BAY-1143572) | 13 | >50-fold selective over other CDKs. | Orally active; showed promising preclinical potency. |
| Enitociclib (BAY 1251152) | 3 | >50-fold selective over other CDKs. | Demonstrates clinical activity in non-Hodgkin lymphoma and CLL. |
| MC180295 | 5 | >20-fold selective over other CDKs. | High potency in AML cell lines; shows synergy with decitabine in preclinical models.[4] |
IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Key Experimental Methodologies
Protocol: In Vitro CDK9 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified CDK9/Cyclin T1 enzyme.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., synthetic PDKtide)
-
ATP (radiolabeled [γ-³³P]-ATP or for use with luminescence systems)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radioactive assays
-
Microplate reader (luminescence) or scintillation counter
Procedure (Luminescence-Based):
-
Reagent Preparation: Prepare Kinase Assay Buffer, substrate/ATP mix, and serially dilute the test inhibitor in DMSO, followed by dilution in assay buffer.
-
Enzyme Titration (Optimization): Perform a titration of the CDK9 enzyme to determine the optimal concentration that yields a robust signal (e.g., the EC₈₀).
-
Assay Plate Setup: In a 96-well or 384-well plate, add 2.5 µL of the diluted inhibitor. Add 2.5 µL of diluted CDK9 enzyme.
-
Reaction Initiation: Start the reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60-120 minutes).
-
Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to ADP produced and thus kinase activity. Calculate IC₅₀ values from the dose-response curves.
Protocol: Co-Immunoprecipitation (Co-IP) for CDK9 Interaction
This protocol is used to isolate CDK9 and its binding partners (e.g., Cyclin T1) from cell lysates.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)
-
Antibody against CDK9 (or bait protein)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (same as Lysis Buffer or with lower detergent)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in Co-IP Lysis Buffer for 30 minutes on ice with gentle agitation.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. Determine protein concentration.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CDK9) and a control IgG to separate aliquots of the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture Immune Complexes: Add equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
Elution: Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against the expected interactor (e.g., Cyclin T1) and the bait protein (CDK9).
Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol identifies the genomic regions where CDK9 is physically associated with chromatin.
Materials:
-
Cultured cells
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffers (for cell and nuclear lysis)
-
Sonicator or Micrococcal Nuclease (MNase)
-
ChIP Dilution Buffer
-
CDK9-specific antibody and control IgG
-
Protein A/G beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K and RNase A
-
DNA purification kit or Phenol:Chloroform
-
qPCR primers for target gene promoters (e.g., MYC) and negative control regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to release nuclei. Isolate the nuclei by centrifugation.
-
Chromatin Shearing: Resuspend nuclei in a shearing/sonication buffer. Shear the chromatin into fragments of 200-1000 bp using a sonicator. Run an aliquot on an agarose gel to confirm fragment size.
-
Immunoprecipitation: Clarify the sheared chromatin by centrifugation. Dilute the chromatin and save an aliquot as "Input" control. Incubate the remaining chromatin overnight at 4°C with a CDK9-specific antibody or control IgG.
-
Capture and Wash: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol:chloroform extraction.
-
Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated sample and the input sample using quantitative PCR (qPCR). Results are typically expressed as "percent input" or "fold enrichment" over the IgG control.
Conclusion and Future Directions
CDK9 stands as a master regulator of transcriptional elongation, a fundamental process whose dysregulation is a hallmark of cancer. Its role in sustaining the expression of oncogenes makes it an undeniable target for therapeutic intervention. While first-generation pan-CDK inhibitors established proof-of-concept, their clinical utility was hampered by toxicity. The development of highly selective CDK9 inhibitors and novel modalities like PROTAC degraders offers the promise of a wider therapeutic index and more profound target engagement. Future research will focus on identifying patient populations most likely to benefit from CDK9 inhibition, exploring rational combination therapies (e.g., with BCL-2 inhibitors like Venetoclax), and understanding mechanisms of resistance. The continued exploration of CDK9's complex biology will undoubtedly pave the way for new and more effective cancer treatments.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 3. clyte.tech [clyte.tech]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. arp1.com [arp1.com]
- 8. bio-rad.com [bio-rad.com]
- 9. promega.com [promega.com]
- 10. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Navigating the Selectivity Landscape of PROTAC CDK9 Degraders: A Technical Overview
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling therapeutic target in oncology. The development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of CDK9 represents a promising strategy to overcome the limitations of traditional kinase inhibitors. This technical guide provides an in-depth analysis of the target selectivity profile of PROTAC CDK9 degraders, drawing upon data from several well-characterized molecules in the field. While a specific compound designated "PROTAC CDK9 degrader-7" is not prominently documented in the public domain, this document synthesizes available data to offer a representative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Orchestrating Targeted Degradation
PROTAC CDK9 degraders are heterobifunctional molecules that simultaneously bind to CDK9 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of CDK9 by the E3 ligase, marking it for degradation by the 26S proteasome. This event-driven, sub-stoichiometric mechanism of action can lead to a more profound and durable target suppression compared to traditional occupancy-driven inhibitors.[1]
Target Selectivity Profile of Representative CDK9 Degraders
The selectivity of a PROTAC degrader is a critical determinant of its therapeutic window. High selectivity for the target protein minimizes off-target effects and associated toxicities. The following tables summarize the selectivity data for several published PROTAC CDK9 degraders.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| B03 | MV4-11 (AML) | 7.6 | >90 | Showed high selectivity for CDK9 over other CDKs (CDK1, 2, 6, 7).[2] |
| CP-07 | 22RV1 (Prostate) | 43 | Not Reported | Potent and selective PROTAC CDK9 degrader.[3] |
| KI-CDK9d-32 | Not Specified | 0.89 | Not Reported | Highly potent CDK9 PROTAC degrader.[3] |
Table 1: Degradation Potency and Efficacy of PROTAC CDK9 Degraders
| Compound | Assay Type | Off-Target Kinases with No Significant Degradation |
| B03 | Western Blot | CDK1, CDK2, CDK6, CDK7[2] |
| THAL-SNS-032 | Not Specified | Did not affect levels of other SNS-032 targets.[4] |
Table 2: Kinase Selectivity Profile of PROTAC CDK9 Degraders
Experimental Protocols for Assessing Selectivity
A rigorous evaluation of a PROTAC degrader's selectivity involves a combination of cellular and proteomic approaches.
1. Western Blotting: This is a fundamental technique to assess the dose- and time-dependent degradation of the target protein (CDK9) and to evaluate the impact on other related proteins, such as other CDK family members.
-
Protocol:
-
Culture cells to an appropriate density.
-
Treat cells with increasing concentrations of the PROTAC degrader or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for CDK9 and other proteins of interest.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
-
2. Proteomics-based Approaches (e.g., Mass Spectrometry): To gain a global and unbiased view of a degrader's selectivity, mass spectrometry-based proteomics is employed.
-
Protocol (General Workflow):
-
Treat cells with the PROTAC degrader or a vehicle control.
-
Lyse the cells and digest the proteome into peptides.
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
-
3. Cell Viability Assays: These assays are used to determine the functional consequence of CDK9 degradation on cell proliferation and to compare the potency of the degrader across different cell lines.
-
Protocol (e.g., using CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC degrader.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a reagent that measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Signaling Pathways and Downstream Effects
Degradation of CDK9 leads to the inhibition of transcriptional elongation, which in turn affects the expression of short-lived anti-apoptotic proteins and oncogenes. A key downstream target of CDK9 is the proto-oncogene MYC, which plays a central role in cell proliferation and survival.[1][5] The degradation of CDK9 has been shown to be more effective at disrupting the MYC transcriptional network than simple inhibition.[1][5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]
- 5. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to achieve targeted protein degradation.[2][3] This guide provides a comprehensive technical overview of the core principles of the UPS and its critical role in the mechanism of action of PROTACs. We will delve into the key molecular players, the catalytic cycle of protein degradation, quantitative parameters for evaluating PROTAC efficacy, and detailed protocols for essential experimental assays.
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by identifying and degrading misfolded, damaged, or unwanted proteins.[4][5] This intricate system relies on a cascade of enzymatic reactions to tag substrate proteins with ubiquitin, a small 76-amino acid regulatory protein.[6][7] This ubiquitin tag serves as a molecular signal for recognition and subsequent degradation by the proteasome, a large multi-protein complex.[4][8]
The key components of the UPS involved in PROTAC-mediated degradation are:
-
Ubiquitin (Ub): A highly conserved small protein that is covalently attached to target proteins.
-
E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate ubiquitin, forming a high-energy thioester bond with it.[9]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme.[10][11]
-
E3 Ubiquitin Ligase: This large and diverse family of enzymes provides substrate specificity. E3 ligases recognize and bind to specific target proteins, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[12][13]
-
The 26S Proteasome: This multi-subunit protease complex recognizes polyubiquitinated proteins, unfolds them, and degrades them into small peptides in an ATP-dependent manner.[8][14]
The process of ubiquitination occurs through a three-step enzymatic cascade:
-
Activation: An E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a thioester linkage between the C-terminus of ubiquitin and a cysteine residue on the E1.[6][15]
-
Conjugation: The activated ubiquitin is transferred to a cysteine residue on an E2 conjugating enzyme.[11][15]
-
Ligation: An E3 ligase recruits both the ubiquitin-charged E2 enzyme and the target protein, catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[6][15] This process is repeated to form a polyubiquitin chain, which acts as a strong degradation signal for the proteasome.[4]
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2][16] By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex.[17][18] This proximity-induced event brings the POI into close contact with the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[19][20] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2]
The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[12][13] However, the repertoire of utilized E3 ligases is expanding, offering the potential to overcome resistance and broaden the scope of degradable proteins.[12][21]
Quantitative Analysis of PROTAC Efficacy
The successful development of PROTACs relies on the precise quantification of their degradation efficiency and binding characteristics. Key parameters include:
-
DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.[22]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.[23]
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase (binary affinity), as well as the affinity within the ternary complex.
-
Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[2][15]
The following tables summarize key quantitative data for representative PROTACs:
Table 1: Degradation Potency of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| NC-1 | BTK | CRBN | Mino | 2.2 nM | 97% | [16] |
| MS83 | BRD3/BRD4 | KEAP1 | MDA-MB-468 | < 500 nM | Not Reported | [11] |
| dBET1 | BRD4 | CRBN | Jurkat | ~30 nM | >95% | [24] |
| BETd-24-6 | BRD3 | CRBN | Jurkat | 10-30 nM | >95% | [24] |
| ARV-771 | BRD4 | VHL | HEK293 | ~4 nM | Not Reported | [8] |
Table 2: Binding Affinities and Cooperativity of PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC:Target) | Binary Kd (PROTAC:E3) | Ternary Kd | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 4 nM (ITC) | 66 nM (ITC) | 0.23 nM (ITC) | 15 (ITC), 26 (SPR) | [18] |
| AT1 | Brd4BD2 | VHL | Not Reported | Not Reported | Not Reported | Positive | [10] |
| ACBI1 | SMARCA2 | VHL | Weaker than PROTAC 1 | Weaker than PROTAC 1 | Not Reported | 26 | [4] |
| PROTAC 1 | SMARCA2 | VHL | Stronger than ACBI1 | Stronger than ACBI1 | Not Reported | 3.2 | [4] |
| SIM1 | BRD4 | VHL | 205 nM (IC50) | Not Reported | 58 nM (IC50) | 3.5 | [12] |
Experimental Protocols
A variety of biophysical and cell-based assays are employed to characterize the mechanism of action of PROTACs. Below are detailed methodologies for key experiments.
Western Blot Analysis of Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.[13]
Methodology:
-
Cell Culture and Treatment: Plate adherent cells in 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[25]
In Vitro Ubiquitination Assay
Objective: To determine if a PROTAC can induce the ubiquitination of the target protein in a cell-free system.[7]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Recombinant target protein
-
Ubiquitin (biotinylated ubiquitin can be used for easier detection)
-
PROTAC at various concentrations or vehicle control
-
ATP
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.[26] Alternatively, AlphaLISA-based kits can be used for a high-throughput quantitative readout of ubiquitination.[27]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To measure the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of binary and ternary complex formation.[18][28][29]
Methodology:
-
Sample Preparation: Dialyze all proteins (target protein and E3 ligase complex) and the PROTAC into the same buffer to minimize heats of dilution.[29] Degas all solutions before use.
-
Binary Titrations:
-
To determine the PROTAC:target protein affinity, titrate the PROTAC from the syringe into the sample cell containing the target protein.
-
To determine the PROTAC:E3 ligase affinity, titrate the PROTAC into the sample cell containing the E3 ligase complex.
-
-
Ternary Titration: To measure the affinity of the ternary complex and determine cooperativity, pre-saturate the PROTAC with one of the proteins (e.g., the E3 ligase) and titrate this binary complex into the sample cell containing the other protein (the target protein).[28]
-
Data Analysis: Integrate the heat changes from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.[15]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the real-time association (kon) and dissociation (koff) rates, and to determine the binding affinity (Kd) of binary and ternary complexes.[1][15][30]
Methodology:
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the sensor surface at various concentrations to measure its binding to the immobilized E3 ligase.
-
Ternary Interaction Analysis: To analyze the formation of the ternary complex, inject a mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. Alternatively, pre-incubate the PROTAC with the target protein and flow this mixture over the surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd) for both binary and ternary interactions. Calculate the cooperativity factor (α).[15]
NanoBRET™ Assay for Intracellular Target Engagement and Ternary Complex Formation
Objective: To measure the engagement of a PROTAC with its target and the formation of the ternary complex in living cells.[3][6][8]
Methodology for Target Engagement:
-
Cell Line Generation: Generate a cell line that expresses the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat them with a fluorescently labeled tracer that binds to the target protein, along with varying concentrations of the PROTAC.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The PROTAC will compete with the tracer for binding to the target protein, resulting in a dose-dependent decrease in the BRET signal.
-
Data Analysis: Calculate the intracellular affinity of the PROTAC for its target.[3]
Methodology for Ternary Complex Formation:
-
Cell Line Generation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein in cells.[8]
-
Assay Setup: Label the HaloTag®-E3 ligase with a fluorescent ligand. Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: The formation of the ternary complex brings the NanoLuc®-target protein and the fluorescently labeled HaloTag®-E3 ligase into close proximity, resulting in an increase in the BRET signal.
-
Data Analysis: Quantify the formation of the ternary complex in a dose-dependent manner.[3]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the PROTAC-induced ternary complex in cells.[20][31][32]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. To prevent degradation of the target protein, pre-treat cells with a proteasome inhibitor (e.g., MG132). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the target protein, the E3 ligase, and a component of the E3 ligase complex (e.g., Cullin) to confirm the presence of all three components in the immunoprecipitated complex. A two-step co-immunoprecipitation can be performed for more rigorous validation of the ternary complex.[20][32]
Visualizing the PROTAC Mechanism and Experimental Workflows
Visual representations are crucial for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the ubiquitin-proteasome system in the context of PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and validation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selvita.com [selvita.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. escholarship.org [escholarship.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. lifesensors.com [lifesensors.com]
- 24. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. o2hdiscovery.co [o2hdiscovery.co]
- 30. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PROTAC CDK9 Degrader-7: E3 Ligase Recruitment and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. This technical guide focuses on PROTAC CDK9 degrader-7, a specific degrader of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical regulator of transcription and a validated target in various cancers. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols for its characterization. The guide is intended for researchers and professionals in drug development seeking to understand and apply this technology.
Introduction to PROTAC Technology and CDK9 as a Target
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcription initiation to elongation. Dysregulation of CDK9 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. PROTAC-mediated degradation of CDK9 offers a promising strategy to overcome the limitations of traditional kinase inhibitors.
This compound: Mechanism and Quantitative Data
This compound, also referred to as compound 15f in scientific literature, is a molecule designed to specifically induce the degradation of CDK9. While detailed information remains proprietary and within the full text of its primary publication, this guide summarizes the currently available public data.
Mechanism of Action
This compound functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase. Although the specific E3 ligase recruited by this compound is not explicitly stated in the available abstracts, many CDK9 degraders utilize the Cereblon (CRBN) E3 ligase.[1][2] For the purpose of this guide's visualizations, we will assume the recruitment of CRBN. This induced proximity leads to the polyubiquitination of CDK9, followed by its recognition and degradation by the proteasome.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that key degradation metrics such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are not yet publicly available in the abstracts reviewed.
| Parameter | Value | Cell Line | Notes |
| IC50 | 40 nM | Molm-13 | Represents the concentration for 50% inhibition of cell viability, not direct degradation. |
| Qualitative Degradation | Almost completely degraded CDK9 at 0.1 µM | Not Specified | This qualitative observation suggests potent degradation activity. |
| DC50 | Data Not Available | - | - |
| Dmax | Data Not Available | - | - |
| Binding Affinity (CDK9) | Data Not Available | - | - |
| Binding Affinity (E3 Ligase) | Data Not Available | - | - |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcription elongation, the process targeted by this compound.
Caption: Role of CDK9 in transcriptional elongation.
PROTAC Mechanism of Action Workflow
This diagram outlines the step-by-step process by which this compound is hypothesized to induce the degradation of CDK9.
Caption: PROTAC-mediated degradation of CDK9.
Experimental Protocols
While the precise protocols used for this compound are not publicly available, the following are standard, detailed methodologies for characterizing a novel PROTAC.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing CDK9 (e.g., Molm-13)
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the CDK9 signal to the loading control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells expressing CDK9
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Anti-CDK9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound with and without co-treatment with a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-6 hours).
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors to preserve ubiquitinated proteins.
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-CDK9 antibody overnight at 4°C to pull down CDK9.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated samples (especially with MG132) indicates ubiquitination of CDK9.
Conclusion and Future Directions
This compound is a promising molecule for the targeted degradation of CDK9. The available data indicates its potential as a potent anti-cancer agent. However, a comprehensive understanding of its pharmacological profile requires further investigation to determine its DC50, Dmax, binding affinities, and the specific E3 ligase it recruits. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other novel PROTAC molecules. Future research should focus on obtaining these critical data points to fully elucidate the therapeutic potential of this compound.
References
In Vitro Characterization of PROTAC CDK9 Degrader-7: A Technical Guide
This document provides a detailed overview of the in vitro characterization of PROTAC CDK9 degrader-7, a proteolysis-targeting chimera designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 is a significant therapeutic target in various cancers.[2][3][4][5][6] PROTAC technology offers a novel approach by hijacking the ubiquitin-proteasome system to eliminate the target protein rather than merely inhibiting its activity.[2] This guide is intended for researchers and scientists in drug development, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated through its ability to degrade CDK9 and inhibit cell proliferation. The key quantitative metrics are summarized below.
Table 1: Cellular Potency
| Cell Line | Assay Type | Metric | Value | Reference |
|---|
| Molm-13 | Cell Viability | IC₅₀ | 40 nM |[7] |
Table 2: Protein Degradation
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| MV4-11 | Western Blot | 0.1 µM | 6 h | Near-complete degradation of CDK9 | [7] |
| MV4-11 | Western Blot | 0.01 - 5 µM | 6 h | Significant decrease in MCL2 protein levels |[7] |
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for recognition and subsequent degradation by the 26S proteasome. This process effectively eliminates the CDK9 protein from the cell.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Effects of PROTAC CDK9 Degrader-7 on the MYC Transcriptional Network
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of PROTAC CDK9 Degrader-7, a targeted protein degrader, on the MYC transcriptional network. Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key co-factor for the oncogenic transcription factor MYC. By inducing the targeted degradation of CDK9, this compound offers a promising therapeutic strategy for MYC-driven malignancies. This document details the molecular mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: Targeting the CDK9-MYC Axis
The MYC family of proto-oncogenes (c-MYC, N-MYC, and L-MYC) are master transcriptional regulators that play a pivotal role in cell proliferation, growth, and metabolism. Their aberrant expression is a hallmark of a wide array of human cancers, making them highly attractive therapeutic targets. However, the "undruggable" nature of MYC has posed a significant challenge for direct inhibition.
An alternative and effective strategy is to target the cellular machinery that MYC depends on for its transcriptional activity. One such critical co-factor is Cyclin-Dependent Kinase 9 (CDK9). CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from promoter-proximal pausing to productive transcriptional elongation. MYC recruits P-TEFb to the promoters of its target genes, and this CDK9-mediated phosphorylation is essential for the expression of the MYC transcriptional program.[1][2]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This guide focuses on this compound, a specific PROTAC designed to induce the degradation of CDK9, thereby disrupting the MYC transcriptional network.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system to selectively eliminate CDK9 protein. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to CDK9 and an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of CDK9.
-
Proteasomal Degradation: The poly-ubiquitinated CDK9 is recognized and targeted for degradation by the 26S proteasome.
-
Disruption of MYC Transcriptional Network: The degradation of CDK9 leads to a loss of P-TEFb activity. Consequently, RNA Polymerase II stalls at the promoters of MYC target genes, leading to a significant downregulation of MYC-driven transcription and a subsequent reduction in the levels of MYC-regulated proteins involved in cell cycle progression and survival.
Quantitative Data
The efficacy of this compound and similar CDK9 degraders has been quantified in various cancer cell lines. The following tables summarize key performance metrics.
Table 1: In Vitro Potency of CDK9 Degraders
| Degrader Name | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| This compound | Molm-13 | Not Reported | >90% at 100 nM | 40 | [3] |
| KI-CDK9d-32 | MOLT-4 | 0.89 | 97.7 | Not Reported | [1] |
| dCDK9-202 | TC-71 | 3.5 | >99 | 8.5 | [4] |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
-
IC50: Concentration required to inhibit 50% of cell viability.
Table 2: Time-Dependent Degradation of CDK9 by dCDK9-202 in TC-71 Cells (10 nM)
| Time (hours) | CDK9 Protein Level (% of Control) |
| 0 | 100 |
| 2 | ~60 |
| 4 | ~20 |
| 8 | <10 |
| 12 | <5 |
| 24 | <5 |
(Data estimated from graphical representations in the source material)[4]
Table 3: Dose-Dependent Effects of CDK9 Degradation on MYC and Downstream Targets
| Treatment | Concentration (nM) | CDK9 Levels (%) | MYC Protein Levels (%) | Mcl-1 Levels (%) |
| Control (DMSO) | 0 | 100 | 100 | 100 |
| This compound | 10 | Not Reported | Significantly Reduced | Significantly Reduced |
| This compound | 100 | <10 | Substantially Reduced | Substantially Reduced |
(Qualitative data based on available information)[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot for CDK9 and MYC Degradation
This protocol is for assessing the levels of CDK9 and MYC protein following treatment with the PROTAC degrader.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK9 antibody
-
Rabbit anti-c-MYC antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at a desired density and treat with various concentrations of this compound or DMSO (vehicle control) for the indicated time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, MYC, and a loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Chromatin Immunoprecipitation (ChIP)-qPCR for MYC Target Gene Occupancy
This protocol assesses the binding of MYC to the promoters of its target genes.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-c-MYC antibody for ChIP
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for MYC target gene promoters (e.g., NPM1) and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into 200-500 bp fragments using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-c-MYC antibody or IgG control overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR: Perform qPCR using primers for specific MYC target gene promoters and a negative control genomic region.
-
Analysis: Calculate the enrichment of MYC at target promoters relative to the input and IgG control.
Cell Viability (MTT) Assay
This protocol measures the effect of the PROTAC degrader on cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5][6][7][8][9]
Signaling Pathways and Logical Relationships
The degradation of CDK9 has a profound impact on the MYC-driven transcriptional program.
Conclusion
This compound represents a powerful chemical tool and a promising therapeutic agent for the treatment of MYC-dependent cancers. By hijacking the cell's own protein disposal machinery, these degraders can effectively eliminate CDK9, leading to a potent and selective disruption of the MYC transcriptional network. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to further characterize and develop CDK9-targeted therapies. The continued exploration of this class of molecules holds significant potential for advancing the treatment of a broad range of malignancies.
References
- 1. KI-CDK9d-32 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 2. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Preclinical Data for PROTAC CDK9 Degrader-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for PROTAC CDK9 degrader-7, a proteolysis-targeting chimera designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (also referred to as compound 15f) is a bifunctional molecule that recruits CDK9 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By removing the CDK9 protein, this degrader aims to disrupt the transcriptional machinery of cancer cells that are dependent on CDK9 activity for their survival and proliferation. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation.[2][3] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for anticancer therapies.[2][4]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound and other relevant CDK9 degraders for comparative purposes.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Value | Reference |
| This compound (15f) | Molm-13 | Cell Viability (IC50) | 40 nM | [1] |
| This compound (15f) | - | CDK9 Degradation | Degrades at 0.1 µM | MedChemExpress |
Table 2: Comparative In Vitro Activity of Other CDK9 PROTAC Degraders
| Compound | Cell Line | Assay | Value | Reference |
| CP-07 | 22RV1 | Cell Proliferation (IC50) | 62 nM | [5] |
| dCDK9-202 | TC-71 | CDK9 Degradation (DC50) | 3.5 nM | [4][6] |
| dCDK9-202 | TC-71 | Cell Growth Inhibition (IC50) | 8.5 nM | [4][6] |
| B03 | MV4-11 / MOLM13 | CDK9 Degradation (DC50) | 7.62 nM | [7] |
| CDK9 PROTAC C3 | NCI-H69 | CDK9 Degradation (DC50) | 1.09 nM | [8] |
Table 3: Comparative In Vivo Efficacy of Other CDK9 PROTAC Degraders
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| CP-07 | 22RV1 Xenograft | 20 mg/kg | 75.1% | [9] |
| dCDK9-202 | TC-71 Xenograft | - | Effective Inhibition | [4] |
| B03 | MV4-11 Xenograft | 20 mg/mL (IV) | CDK9 degradation observed | [2] |
| CDK9 PROTAC C3 | NCI-H446 Xenograft | 12.5 mg/kg (QD) | 79.2% | [8] |
| CDK9 PROTAC C3 | NCI-H446 Xenograft | 25 mg/kg (QD) | 84.8% | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of CDK9 degraders.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (e.g., Molm-13, 22RV1, TC-71) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC compound (e.g., this compound) for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or MTT. The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Protein Degradation
-
Cell Lysis: Cells treated with the PROTAC degrader for various times and concentrations are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The degradation concentration 50 (DC50) can be determined from the dose-response curve of protein degradation.
Xenograft Tumor Model for In Vivo Efficacy
-
Cell Implantation: A specified number of cancer cells (e.g., 5 x 10^6 22RV1 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Compound Administration: The PROTAC degrader is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action for a PROTAC degrader.
Caption: CDK9's role in transcriptional elongation.
Caption: Workflow for preclinical degrader evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 6. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 PROTAC C3 | CDK9 degrader | Probechem Biochemicals [probechem.com]
- 9. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to Targeting CDK9 with Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) has emerged as a pivotal therapeutic target in oncology due to its critical role in transcriptional regulation, particularly of oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2][3] While traditional small-molecule inhibitors of CDK9 have shown promise, they often face challenges with selectivity and can lead to compensatory feedback mechanisms.[4] A new class of therapeutic agents, known as protein degraders, specifically proteolysis-targeting chimeras (PROTACs), offers a novel and potent strategy to overcome these limitations. By hijacking the cell's own ubiquitin-proteasome system, CDK9 degraders catalytically induce the degradation of the CDK9 protein, leading to a more profound and sustained downstream effect than mere inhibition.[5][6] This in-depth technical guide explores the therapeutic potential of targeting CDK9 with degraders, providing a comprehensive overview of the underlying biology, quantitative data on current degraders, detailed experimental protocols, and visualizations of key pathways and workflows.
The Central Role of CDK9 in Cancer
CDK9 is a serine/threonine kinase that, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb).[1][7] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAP II), an event that is crucial for releasing RNAP II from promoter-proximal pausing and facilitating productive transcriptional elongation.[1][8]
Many cancers, particularly those driven by transcriptional addiction, exhibit a heightened dependency on CDK9 activity to maintain high levels of oncoproteins and survival factors with short half-lives.[2][8] Dysregulation of the CDK9 pathway has been observed in a wide range of hematological and solid malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma, neuroblastoma, breast cancer, and prostate cancer.[1][9][10] By promoting the transcription of key oncogenes and anti-apoptotic proteins, CDK9 activity contributes to uncontrolled cell proliferation, survival, and resistance to therapy.[3]
CDK9 Signaling Pathway and the Mechanism of Degraders
The canonical CDK9 signaling pathway is integral to the regulation of gene expression. The following diagram illustrates the key steps in this pathway and how CDK9 degraders intervene.
Caption: CDK9 signaling promotes transcription, while PROTACs induce its degradation.
CDK9 degraders are heterobifunctional molecules, typically composed of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This design facilitates the formation of a ternary complex between CDK9, the degrader, and the E3 ligase.[5] This proximity induces the poly-ubiquitination of CDK9, marking it for recognition and subsequent degradation by the 26S proteasome.[5] Unlike inhibitors that require sustained occupancy of the target's active site, degraders act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[6] This catalytic nature can lead to a more potent and durable biological response.
Quantitative Data on CDK9 Degraders
The development of CDK9 degraders has yielded several promising compounds with potent degradation activity and anti-proliferative effects in various cancer cell lines. The following tables summarize key quantitative data for some of the notable CDK9 degraders.
Table 1: In Vitro Degradation and Anti-proliferative Activity of CDK9 Degraders
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| THAL-SNS-032 | SNS-032 | Thalidomide | MV4;11 | ~100 | >90 | ~100 | [9] |
| Wogonin-based PROTAC 11c | Wogonin | Pomalidomide | MV4;11 | 25 | >95 | 32 | [9] |
| B03 | BAY-1143572 | Pomalidomide | MOLM-13 | 7.62 | >90 | 15.3 | [9][11] |
| dCDK9-202 | Undisclosed | Undisclosed | TC-71 | 3.5 | >99 | 8.5 | [12][13] |
| PROTAC CDK9 degrader-6 | Undisclosed | Undisclosed | MV4;11 | 100 (CDK9-42), 140 (CDK9-55) | >90 | N/A | [14] |
| TB003 | Undisclosed | Undisclosed | Malme 3M | N/A | >90 (at 1 µM) | 5 | [15][16] |
| TB008 | Undisclosed | Undisclosed | N/A | N/A | N/A | 3.5 | [15][16] |
| Compound 29 | Undisclosed | Undisclosed | MDA-MB-231 | 3.94 | 96 | N/A | [17] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation. IC50: Concentration required for 50% inhibition of cell proliferation.
Table 2: In Vivo Efficacy of CDK9 Degraders
| Degrader | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation(s) |
| B03 | MOLM-13 Xenograft | 50 mg/kg, i.p., qd | Significant | [11] |
| dCDK9-202 | TC-71 Xenograft | 10 mg/kg, i.v., single dose | Significant CDK9 reduction | [12][13] |
| Compound 29 | MDA-MB-231 Xenograft | Oral administration | Significant | [17] |
Experimental Protocols for Evaluating CDK9 Degraders
The evaluation of CDK9 degraders involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and therapeutic potential.
Western Blotting for CDK9 Degradation
Objective: To quantify the extent and time-course of CDK9 protein degradation upon treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4;11, MOLM-13) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the CDK9 degrader or vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for CDK9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities using densitometry software. Normalize the CDK9 band intensity to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay
Objective: To determine the anti-proliferative effect of the CDK9 degrader.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells/mL in 200 µL of appropriate cell culture medium per well.[15]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the CDK9 degrader.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the CDK9 degrader in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK9 degrader via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Analyze tumor growth inhibition and assess for any signs of toxicity. Pharmacodynamic studies can be performed by collecting tumor tissue at various time points after dosing to measure CDK9 protein levels by western blotting.
Experimental and Logical Workflows
The development and evaluation of CDK9 degraders follow a logical progression from in vitro characterization to in vivo validation.
Caption: A typical workflow for the preclinical evaluation of CDK9 degraders.
Conclusion and Future Directions
Targeting CDK9 with degraders represents a highly promising therapeutic strategy for a multitude of cancers.[9][18] The ability of these molecules to induce the catalytic degradation of CDK9 offers several potential advantages over traditional inhibition, including increased potency, prolonged duration of action, and the potential to overcome resistance mechanisms.[4] The data presented herein for compounds like B03, dCDK9-202, and others highlight the significant anti-tumor activity of this class of molecules in preclinical models.[11][12][13]
Future research in this field will likely focus on several key areas:
-
Improving Oral Bioavailability: As demonstrated by compound 29, the development of orally bioavailable CDK9 degraders is a critical step towards clinical translation.[17]
-
Enhancing Selectivity: While some degraders show good selectivity for CDK9, further optimization to minimize off-target effects on other CDKs is crucial.[5]
-
Combination Therapies: Exploring the synergistic potential of CDK9 degraders with other targeted therapies or chemotherapies could lead to more effective treatment regimens.[9]
-
Biomarker Discovery: Identifying predictive biomarkers will be essential for selecting patients who are most likely to respond to CDK9 degrader therapy.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CDK9-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PROTAC CDK9 Degrader-7 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key driver in various malignancies, making it a prime target for anti-cancer therapies.[1] The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel and potent strategy to target CDK9 by inducing its degradation. This technical guide focuses on PROTAC CDK9 degrader-7, a representative molecule of a class of compounds designed to specifically eliminate CDK9 protein, and its consequential role in inducing apoptosis. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the intricate signaling pathways and workflows involved.
Introduction to CDK9 and Its Role in Cancer
CDK9, in partnership with its regulatory cyclin T or K subunits, forms the positive transcription elongation factor b (P-TEFb) complex.[2] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcriptional elongation.[2][3] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC.[3][4] By controlling the expression of these key survival proteins, CDK9 plays a pivotal role in maintaining the malignant phenotype.[3][5] Therefore, inhibiting or degrading CDK9 presents a promising therapeutic window for cancer treatment.[4]
PROTAC Technology for CDK9 Degradation
PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, CDK9), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology offers a distinct advantage over traditional inhibition, as it can lead to a more sustained and profound biological effect.[6][7]
Quantitative Data for PROTAC CDK9 Degraders
The efficacy of various PROTAC CDK9 degraders has been demonstrated in numerous studies. The following table summarizes key quantitative data for several representative CDK9 degraders, including their degradation (DC50) and anti-proliferative (IC50) potencies in different cancer cell lines.
| Compound Name | Cell Line | DC50 (nM) | IC50 (nM) | Key Findings | Reference |
| THAL-SNS-032 | MOLT4 | Not explicitly stated, but selective degradation of CDK9 shown | Not explicitly stated, but induced apoptosis | Selectively degrades CDK9 over other SNS-032 targets.[6] | [6] |
| B03 | MV4-11 | 7.6 | More effective than warhead alone | Induces CDK9 degradation in vivo.[8][9] | [8][9] |
| KI-CDK9d-32 | Not specified | 0.89 | Not specified | Potent and selective CDK9 degrader that disrupts the MYC pathway.[10][11] | [10][11] |
| CP-07 | 22RV1 | 43 | 62 | Downregulates Mcl-1 and c-Myc, inhibiting tumor growth in vivo.[11][12] | [11][12] |
| dCDK9-202 | TC-71 | 3.5 | 8.5 | Rapid and near-complete CDK9 degradation.[13] | [13] |
| This compound | Molm-13 | Not specified | 40 | Potent activity in Molm-13 cells.[14] | [14] |
The Role of this compound in Apoptosis
The degradation of CDK9 by PROTACs triggers a cascade of events that ultimately leads to programmed cell death, or apoptosis. The primary mechanism involves the transcriptional downregulation of key anti-apoptotic proteins and oncoproteins that are critical for cancer cell survival.
Downregulation of MCL-1 and MYC
Many cancer cells are addicted to the continuous expression of the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC.[3][5] The transcription of both MCL1 and MYC genes is highly dependent on CDK9 activity. By inducing the degradation of CDK9, PROTACs effectively shut down the transcriptional machinery required for the synthesis of these proteins.[2][14] The depletion of MCL-1, a key member of the BCL-2 family, sensitizes cells to apoptotic stimuli. The reduction in MYC levels leads to cell cycle arrest and a decrease in proliferative signals.[5][15]
Induction of the Intrinsic Apoptotic Pathway
The decrease in MCL-1 levels tips the balance of BCL-2 family proteins towards a pro-apoptotic state. This leads to the activation of BAX and BAK, which oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to APAF-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5]
Experimental Protocols
Western Blotting for CDK9 Degradation and Apoptosis Markers
Objective: To determine the extent of CDK9 degradation and to assess the levels of key apoptosis-related proteins (e.g., MCL-1, cleaved PARP, cleaved Caspase-3).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., Molm-13, MV4-11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC CDK9 degrader or DMSO as a vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, MCL-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with the PROTAC CDK9 degrader.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC CDK9 degrader as described for the Western blotting protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of PROTAC CDK9 Degrader-Induced Apoptosis
Caption: Signaling pathway of PROTAC CDK9 degrader-induced apoptosis.
Experimental Workflow for Assessing PROTAC Activity
Caption: Experimental workflow for evaluating PROTAC CDK9 degrader activity.
Conclusion
PROTAC-mediated degradation of CDK9 represents a powerful and promising strategy for the treatment of cancers that are dependent on transcriptional addiction. By effectively removing the CDK9 protein, these degraders disrupt the expression of critical survival factors like MCL-1 and MYC, leading to robust induction of apoptosis. The data and methodologies presented in this guide provide a framework for researchers and drug developers to further explore and harness the therapeutic potential of PROTAC CDK9 degraders in oncology.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 12. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of PROTAC CDK9 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis pathway for PROTAC CDK9 degrader-7, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9). This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for the synthesis of key intermediates and the final product, and a summary of the relevant quantitative data. The information presented here is intended to enable researchers to synthesize and further investigate this important molecule for potential therapeutic applications.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
CDK9, a key regulator of transcriptional elongation, has emerged as a promising target in oncology. This compound is a molecule designed to selectively degrade CDK9, thereby offering a potential therapeutic advantage over traditional small-molecule inhibitors. This degrader is constructed from three key components: a CDK inhibitor warhead (derived from AT7519), a linker, and an E3 ligase (cereblon) recruiting ligand (pomalidomide).
Overall Synthetic Strategy
The synthesis of this compound involves a convergent approach. The key steps include the independent synthesis of the CDK9 inhibitor moiety with a suitable functional group for linker attachment, the preparation of the pomalidomide E3 ligase ligand with a linker, and the final coupling of these two fragments to yield the desired PROTAC molecule.
The general synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final PROTAC molecule. These protocols are based on established synthetic methodologies for similar compounds.
Synthesis of the Pomalidomide-Linker Intermediate
The synthesis of the pomalidomide-linker intermediate involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a bifunctional linker containing a primary amine.
Scheme 1: Synthesis of a Pomalidomide-Linker Intermediate
Caption: Synthesis of a Boc-protected pomalidomide-linker.
Experimental Protocol:
-
To a solution of 4-fluorothalidomide (1.0 eq) in dimethylformamide (DMF), add the Boc-protected diamine linker (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pomalidomide-linker-Boc intermediate.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the amine-functionalized pomalidomide-linker.
Synthesis of the AT7519-Derived Warhead
The CDK inhibitor AT7519 is functionalized to introduce a carboxylic acid handle for subsequent amide coupling with the pomalidomide-linker.
Scheme 2: Functionalization of AT7519
This step typically involves modification of a suitable position on the AT7519 core, for instance, by introducing a linker with a terminal carboxylic acid. The precise synthetic route for this intermediate is proprietary and not publicly available in full detail. However, a plausible approach involves the synthesis of a pyrazole intermediate with a protected carboxylic acid functionality, followed by elaboration to the AT7519 core structure.
Final Coupling to Yield this compound
The final step involves the amide coupling of the amine-functionalized pomalidomide-linker with the carboxylic acid-functionalized AT7519 warhead.
Scheme 3: Final Coupling Reaction
An In-depth Technical Guide to PROTAC CDK9 Degrader-7 for Breast Cancer Research
For: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "PROTAC CDK9 degrader-7" does not correspond to a publicly documented, specific molecule. This guide will use THAL-SNS-032 , a well-characterized experimental PROTAC CDK9 degrader, as a representative example to illustrate the principles and methodologies relevant to the study of this class of molecules in breast cancer research.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in various cancers, including breast cancer.[1][2] Its role in phosphorylating RNA Polymerase II (Pol II) makes it essential for the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL-1, upon which many cancer cells are dependent for survival and proliferation.[2][3] This dependency is particularly notable in certain breast cancer subtypes.
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, CDK9), a linker, and a ligand for an E3 ubiquitin ligase.[4] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
This technical guide provides a comprehensive overview of a representative PROTAC CDK9 degrader, THAL-SNS-032, and its application in breast cancer research. It details the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
The Role of CDK9 in Breast Cancer and the Rationale for Targeted Degradation
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[3] P-TEFb is recruited to gene promoters where it phosphorylates the C-terminal domain of RNA Pol II, facilitating the transition from transcriptional pausing to productive elongation.[5] In several breast cancer subtypes, CDK9 activity is dysregulated and contributes to tumorigenesis.[6]
-
Estrogen Receptor-Positive (ER+) Breast Cancer: In ER+ breast cancer, P-TEFb can be recruited by the estrogen receptor to drive the expression of oncogenes like MYB.[7] CDK9 inhibition has been shown to suppress MYB expression and selectively induce apoptosis in ER+ breast cancer cells.[5][8]
-
HER2-Positive (HER2+) Breast Cancer: High CDK9 expression has been associated with a detrimental prognosis in HER2+ breast cancer.[1]
-
Triple-Negative Breast Cancer (TNBC): TNBC, an aggressive subtype with limited targeted therapies, often relies on transcriptional addiction to oncogenes like MYC.[2][9] Targeting CDK9 presents a promising strategy to downregulate these key survival proteins.[9][10]
Targeted degradation of CDK9 via PROTACs offers potential advantages over traditional small-molecule inhibition. By removing the entire protein, PROTACs can abrogate both the catalytic and scaffolding functions of CDK9, potentially leading to a more profound and durable biological response.[11] Furthermore, because PROTACs act catalytically, they may be effective at lower doses, potentially reducing off-target effects.
Mechanism of Action: PROTAC-Mediated CDK9 Degradation
The mechanism of action for a CDK9 PROTAC like THAL-SNS-032 involves the formation of a ternary complex between CDK9, the PROTAC molecule, and an E3 ubiquitin ligase (in the case of thalidomide-based PROTACs, this is Cereblon (CRBN)).[12] This proximity induces the E3 ligase to polyubiquitinate CDK9, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated degradation of CDK9.
CDK9 Signaling Pathway in Breast Cancer
CDK9 plays a pivotal role in the transcriptional regulation of key oncogenes and survival factors in breast cancer. Its degradation leads to the downregulation of these critical proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: CDK9 signaling pathway and its disruption by a PROTAC degrader.
Quantitative Data Presentation
The efficacy of PROTAC CDK9 degraders is typically quantified by their half-maximal effective concentration (EC50) for cell viability and half-maximal degradation concentration (DC50) for protein degradation.
Table 1: Anti-proliferative Activity of THAL-SNS-032 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | EC50 (nM) after 72h | Reference |
| MCF7 | Luminal A (ER+) | Profound Inhibitory Activity | [1][13] |
| T47D | Luminal A (ER+) | Profound Inhibitory Activity | [1][13] |
| BT474 | Luminal B (ER+/HER2+) | Profound Inhibitory Activity | [1][13] |
| SKBR3 | HER2+ | Less Effective | [1][13] |
| HCC1569 | HER2+ | Less Effective | [1][13] |
| HCC1954 | HER2+ | Less Effective | [1][13] |
| MDA-MB-231 | Triple-Negative | Less Effective | [1][13] |
| HS578T | Triple-Negative | Less Effective | [1][13] |
| BT549 | Triple-Negative | Less Effective | [1][13] |
Note: "Profound Inhibitory Activity" and "Less Effective" are qualitative descriptions from the source. Specific EC50 values were not consistently provided across all cell lines in the referenced literature.
Table 2: Degradation Potency of a Representative Oral CDK9 Degrader (Compound 29) in TNBC
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MDA-MB-231 | 3.94 | 96 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC CDK9 degraders. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the PROTAC CDK9 degrader on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, T47D, BT474, MDA-MB-231)
-
Complete growth medium (specific to each cell line)
-
PROTAC CDK9 degrader (e.g., THAL-SNS-032) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC CDK9 degrader in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50 value.
Western Blot Analysis for CDK9 Degradation
Objective: To quantify the degradation of CDK9 protein following treatment with the PROTAC degrader.
Materials:
-
Breast cancer cell lines
-
PROTAC CDK9 degrader
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CDK9, anti-c-Myc, anti-MCL-1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC CDK9 degrader for a specified time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the PROTAC CDK9 degrader in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nu/nu)
-
Breast cancer cells (e.g., BT474 or MDA-MB-231)
-
Matrigel
-
PROTAC CDK9 degrader formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.[1]
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the PROTAC CDK9 degrader or vehicle control to the mice according to a predetermined schedule and route (e.g., intraperitoneal or oral).
-
Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry) to confirm target degradation.
Experimental and Logical Workflows
In Vitro Evaluation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. CDK9 inhibitors selectively target estrogen receptor-positive breast cancer cells through combined inhibition of MYB and MCL-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring CDK9 as a Therapeutic Target in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and poor prognosis, necessitating the exploration of novel therapeutic targets. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising target due to its critical role in the transcriptional regulation of key survival proteins in AML blasts. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for productive transcript elongation. In AML, there is a notable dependency on the continuous transcription of short-lived anti-apoptotic proteins, particularly Myeloid Cell Leukemia-1 (MCL-1), and the oncogene MYC. Inhibition of CDK9 disrupts this transcriptional machinery, leading to the rapid depletion of these essential survival proteins and subsequent apoptosis of leukemia cells. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting CDK9 as a target in AML, detailed experimental protocols for its investigation, and a summary of the quantitative data from key studies.
The Role of CDK9 in AML Pathogenesis
CDK9, in complex with its regulatory cyclin T partners, forms the P-TEFb complex. This complex is pivotal for the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation, thereby enabling the transcription of a host of genes, including those crucial for cell survival and proliferation.[1][2][3] In AML, malignant cells are often characterized by a "transcriptional addiction," where they are highly dependent on the constant expression of certain oncogenes and anti-apoptotic proteins to maintain their survival and proliferative advantage.
Key downstream targets of CDK9-mediated transcription in AML include:
-
MCL-1: An anti-apoptotic member of the BCL-2 family with a short half-life. Its continuous replenishment is essential for the survival of AML cells.[4][5]
-
MYC: A proto-oncogene that drives cell cycle progression and proliferation.[4]
-
Other survival proteins: Including cyclin D1 and XIAP.[4]
Dysregulation of the CDK9 pathway has been observed in various human tumors, including AML, where it can be driven by genetic alterations such as MLL rearrangements. This dependency on CDK9-mediated transcription makes it an attractive therapeutic vulnerability to exploit in AML.
The CDK9 Signaling Pathway
The canonical CDK9 signaling pathway involves the recruitment of the P-TEFb complex to gene promoters, where it phosphorylates the serine 2 residue of the RNA Pol II C-terminal domain (CTD). This phosphorylation event releases Pol II from its paused state, allowing for transcriptional elongation to proceed. The activity of P-TEFb itself is regulated by its association with an inhibitory complex containing the 7SK small nuclear RNA (snRNA) and HEXIM1/2 proteins.
Interplay with the mTOR Pathway
Recent evidence has uncovered a novel interplay between CDK9 and the mammalian target of rapamycin (mTOR) signaling pathway in AML. CDK9 can form distinct mTOR-like complexes, termed CTORCs. In the nucleus, a CTORC1 complex, composed of CDK9, RAPTOR, and mLST8, promotes the transcription of genes important for leukemogenesis. In the cytoplasm, a CTORC2 complex, containing CDK9, RICTOR, SIN1, and mLST8, controls mRNA translation.[6][7][8] This dual role of CDK9 in both transcription and translation further underscores its significance as a therapeutic target in AML.
Preclinical and Clinical Evidence for CDK9 Inhibition in AML
A growing body of preclinical and clinical research supports the therapeutic potential of targeting CDK9 in AML.
Preclinical Data
Numerous CDK9 inhibitors have demonstrated potent anti-leukemic activity in preclinical models of AML. These inhibitors have been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor burden in both in vitro and in vivo studies.
Table 1: In Vitro Activity of CDK9 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference(s) |
| Alvocidib | MV4-11 | 2.7 | [4][9] |
| THP-1 | 3.8 | [4][9] | |
| Dinaciclib | THP-1 | 6.3 | [10] |
| SNS-032 | NALM6 | 200 | [11] |
| REH | 200 | [11] | |
| SEM | 350 | [11] | |
| RS4;11 | 250 | [11] | |
| BAY 1143572 | Multiple AML lines | Median: 385 | [4] |
| CDKI-73 | - | 6 | [4] |
| Fadraciclib (CYC065) | OCI-AML3 | 440 (72h) | [11] |
| MOLM-13 | 250 (72h) | [11] | |
| MV4-11 | 520 (72h) | [11] |
Clinical Data
Several CDK9 inhibitors have advanced into clinical trials for the treatment of AML, both as monotherapy and in combination with standard-of-care agents.
Table 2: Clinical Trials of CDK9 Inhibitors in AML
| Inhibitor | Phase | Combination Agent(s) | Key Findings | NCT Number | Reference(s) |
| Alvocidib | Phase 2 | Cytarabine, Mitoxantrone | In newly diagnosed poor-risk AML, CR rates of 67-75% were observed. | NCT03298984 | [4][5] |
| Dinaciclib | Phase 2 | Monotherapy | Varied effectiveness in hematologic malignancies. | - | |
| BAY 1143572 | Phase 1 | G-CSF | Dose escalation study completed in advanced malignancies. | NCT01938638 | [4] |
| Phase 1 | Monotherapy | Enrollment completed in advanced acute leukemia. | NCT02345382 | [4] | |
| Voruciclib | Phase 1 | Monotherapy | Well-tolerated on an intermittent dosing schedule. One morphologic leukemia-free state in AML. | NCT03547115 | [12] |
| SLS009 (Tambiciclib) | Phase 1a/2 | Venetoclax, Azacitidine | Mean ORR of 33% in r/r AML. | NCT04588922 | [13] |
Experimental Protocols for Evaluating CDK9 as a Target in AML
This section provides detailed methodologies for key experiments used to assess the efficacy of CDK9 inhibitors in AML.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CDK9 inhibitor of interest
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the CDK9 inhibitor in complete culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12][14][15]
Materials:
-
AML cells treated with CDK9 inhibitor or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in AML cells by treating with the CDK9 inhibitor for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation (including supernatant for suspension cells to collect apoptotic bodies).
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Western Blotting for Key Proteins
This technique is used to detect and quantify the levels of specific proteins, such as MCL-1 and phosphorylated RNA Pol II, following CDK9 inhibitor treatment.[16][17][18][19][20]
Materials:
-
AML cells treated with CDK9 inhibitor or vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-phospho-RNA Pol II Ser2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of CDK9 inhibitors.[13][21][22][23]
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells or AML cell lines
-
Matrigel (optional)
-
CDK9 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject primary AML cells or an AML cell line (e.g., 1-5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice.
-
Monitor for engraftment by periodic peripheral blood analysis for human CD45+ cells (for intravenous models) or until palpable tumors form (for subcutaneous models).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the CDK9 inhibitor and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers regularly (for subcutaneous models) and monitor animal weight and overall health.
-
At the end of the study, harvest tumors and other tissues for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze survival data using Kaplan-Meier curves.
Conclusion
CDK9 represents a compelling therapeutic target in AML due to the profound dependence of leukemia cells on transcriptional programs regulated by this kinase. The inhibition of CDK9 leads to the downregulation of critical survival proteins like MCL-1 and MYC, ultimately inducing apoptosis in malignant cells. A variety of CDK9 inhibitors have shown promising preclinical activity and are currently under clinical investigation, offering a new therapeutic avenue for this challenging disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further explore and exploit the therapeutic potential of targeting CDK9 in acute myeloid leukemia.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase (CDK) 9 and 4/6 inhibitors in acute myeloid leukemia (AML): a promising therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and targeting of novel CDK9 complexes in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 and mTOR: trading places - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. biomol.com [biomol.com]
- 20. nacalai.com [nacalai.com]
- 21. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for In Vivo Use of PROTAC CDK9 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic strategy to target and eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[4] PROTAC CDK9 degrader-7 is a specific PROTAC designed to mediate the degradation of CDK9.[5][6] This document provides detailed application notes and protocols for the in vivo use of this compound in preclinical research models.
Mechanism of Action
This compound functions by inducing the selective degradation of CDK9. The molecule consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8] This trimolecular complex formation facilitates the transfer of ubiquitin from the E3 ligase to CDK9, marking it for degradation by the 26S proteasome.[2] The degradation of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.
Signaling Pathway
The degradation of CDK9 by this compound impacts downstream signaling pathways critical for cancer cell survival and proliferation.
In Vivo Applications
This compound is primarily intended for use in preclinical in vivo models to assess its anti-tumor efficacy, pharmacodynamics, and pharmacokinetic properties. The most common application is in xenograft mouse models of various cancers.
Data from In Vivo Studies with CDK9 PROTACs
While specific in vivo data for "this compound" is not publicly available, data from other potent CDK9 PROTACs can provide valuable insights into expected outcomes.
| PROTAC Name | Animal Model | Cancer Type | Dosage & Route of Administration | Key Findings |
| dCDK9-202 | TC-71 Xenograft Mice | Ewing Sarcoma | Intravenous (IV) | Effectively inhibits tumor growth without signs of toxicity.[4][9] |
| CP-07 | 22RV1 Xenograft Tumor Model | Prostate Cancer | 20 mg/kg | Significant tumor growth inhibition.[10] |
| B03 | MV4-11 Xenograft Mice | Acute Myeloid Leukemia (AML) | 5 mg/kg (single IV injection) | Induced CDK9 degradation in vivo; acceptable pharmacokinetic properties.[11] |
| THAL-SNS-032 | BT474 Engrafted Mice | HER2-Positive Breast Cancer | Intraperitoneal (IP) | Antitumoral effects observed.[12] |
| Unnamed | MV4-11 Xenograft Mice | Not Specified | 20 mg/mL (IV) | Degrades CDK9 in vivo.[13] |
Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies with this compound.
Formulation Protocol
The formulation of PROTACs for in vivo administration is critical for their solubility, stability, and bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 or Cremophor EL
-
Saline or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
In a separate sterile vial, prepare the vehicle solution. A common vehicle for PROTACs is a mixture of PEG400, Tween 80 (or Cremophor), and saline/PBS. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the PROTAC stock solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration should be calculated based on the desired dosage and injection volume.
-
Visually inspect the final formulation for any precipitation or cloudiness. The solution should be clear.
-
Store the formulation appropriately, typically at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations.
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method to evaluate the anti-tumor efficacy of cancer therapeutics.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML, TC-71 for Ewing Sarcoma)
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Sterile PBS or serum-free media
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells when they are in the logarithmic growth phase.
-
Wash the cells with sterile PBS or serum-free media and perform a cell count.
-
Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
In Vivo Dosing and Monitoring Protocol
This protocol describes the administration of the PROTAC and subsequent monitoring of the animals.
Materials:
-
Prepared this compound formulation
-
Appropriate syringes and needles for the chosen route of administration (e.g., IV, IP, oral gavage)
-
Animal scale
-
Calipers
Protocol:
-
Based on the experimental design, administer the this compound formulation to the treatment group via the chosen route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle only.
-
The dosing schedule can vary (e.g., once daily, twice weekly).
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and weigh them.
-
Tissues can be collected for further analysis (e.g., Western blot to confirm CDK9 degradation, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on CDK9 activity. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to evaluate its efficacy and mechanism of action. Careful consideration of the animal model, formulation, route of administration, and dosing schedule is crucial for obtaining reliable and translatable results.
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CDK9 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the degradation of Cyclin-Dependent Kinase 9 (CDK9) using Western blotting. This method is crucial for understanding the efficacy and mechanism of action of targeted protein degraders and other therapeutic agents that modulate CDK9 stability.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating transcription elongation.[1][2] The targeted degradation of CDK9 has emerged as a promising therapeutic strategy in oncology and other diseases. Western blotting is a fundamental and widely used technique to quantify changes in protein levels, making it an essential tool for assessing CDK9 degradation.[3] This protocol outlines two primary methods for inducing and monitoring CDK9 degradation: treatment with a targeted degrader and inhibition of protein synthesis using cycloheximide (CHX) to determine protein half-life.
Signaling Pathway and Experimental Rationale
Targeted protein degradation typically involves a heterobifunctional molecule (e.g., a PROTAC) that simultaneously binds to the target protein (CDK9) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The ubiquitin-proteasome system is the major pathway for intracellular protein degradation in eukaryotic cells.[4] Verifying that the degradation is proteasome-dependent can be achieved by co-treating cells with a proteasome inhibitor, such as MG132, which should rescue the degradation of the target protein.
Alternatively, the intrinsic stability of a protein can be assessed using a cycloheximide (CHX) chase assay. CHX is a potent inhibitor of eukaryotic protein synthesis.[5][6] By treating cells with CHX and collecting samples at various time points, the rate of degradation of a pre-existing pool of the protein of interest can be monitored by Western blot.[5][6]
Key Experimental Workflows
Here are two distinct workflows for measuring CDK9 degradation:
-
Targeted Degrader-Induced Degradation: This workflow is designed to assess the efficacy of a compound in inducing CDK9 degradation.
-
Cycloheximide (CHX) Chase Assay: This workflow is used to determine the half-life of CDK9.
Below are the visual representations of these workflows.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Primary Antibody | Rabbit anti-CDK9 |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Loading Control Antibody | Mouse anti-β-actin or anti-GAPDH |
| Cell Lysis Buffer | RIPA buffer or a suitable alternative[7] |
| Protease Inhibitor Cocktail | Broad-spectrum cocktail[8] |
| Phosphatase Inhibitor Cocktail | Optional, but recommended |
| Protein Assay Reagent | BCA or Bradford assay kit[3] |
| SDS-PAGE Gels | Precast or hand-cast polyacrylamide gels |
| Transfer Membrane | PVDF or nitrocellulose |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Wash Buffer | Tris-buffered saline with 0.1% Tween-20 (TBST) |
| Chemiluminescent Substrate | ECL substrate |
| Targeted Degrader | User-defined |
| Cycloheximide (CHX) | Stock solution in DMSO |
| Proteasome Inhibitor | MG132 (optional) |
| Cell Culture Medium and Supplements | As required for the specific cell line |
Protocol 1: Targeted Degrader-Induced CDK9 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the targeted degrader at various concentrations for a fixed time point (e.g., 6 hours) or with a fixed concentration for various time points (e.g., 0, 2, 4, 6, 8 hours).[9]
-
Include a vehicle control (e.g., DMSO).
-
For proteasome inhibition control, pre-treat cells with MG132 (e.g., 5 µM) for 4 hours before adding the degrader.[10]
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CDK9 (e.g., at a 1:1000 - 1:5000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[14]
-
Normalize the CDK9 band intensity to the loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of CDK9 degradation relative to the vehicle-treated control.
-
Protocol 2: Cycloheximide (CHX) Chase Assay for CDK9 Half-Life
-
Cell Seeding and Treatment:
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-7 from Protocol 1 for cell lysis, protein quantification, and Western blotting to determine the levels of CDK9 and a loading control at each time point.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control at each time point.
-
Normalize the CDK9 intensity to the loading control for each time point.
-
Plot the normalized CDK9 levels (as a percentage of the 0-hour time point) against time.
-
Determine the half-life of CDK9, which is the time it takes for the CDK9 protein level to decrease by 50%.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Primary Antibody Dilution (anti-CDK9) | 1:1000 - 1:10000 | [13] |
| Secondary Antibody Dilution | 1:5000 - 1:10000 | [11] |
| Protein Loading per Lane | 20 - 50 µg | [11] |
| Cycloheximide (CHX) Concentration | 50 - 300 µg/mL (cell line dependent) | [14] |
| MG132 Concentration | 5 - 10 µM | [10] |
| Blocking Time | 1 hour | |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at room temperature | [11] |
| Secondary Antibody Incubation | 1 hour at room temperature | [11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak CDK9 Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Optimize the primary antibody concentration. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA). |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and/or duration of washes. | |
| Multiple Bands | Protein degradation | Use fresh lysates and always include protease inhibitors.[8] |
| Non-specific antibody binding | Use a more specific antibody or optimize blocking conditions. | |
| CDK9 isoforms | CDK9 has two main isoforms (42 kDa and 55 kDa) which may both be detected.[1][2] |
Conclusion
This protocol provides a comprehensive guide for the reliable and reproducible measurement of CDK9 degradation using Western blotting. By following these detailed steps, researchers can effectively assess the impact of novel therapeutics on CDK9 stability and elucidate their mechanisms of action. Careful optimization of conditions for specific cell lines and antibodies is recommended to ensure high-quality, quantifiable data.
References
- 1. CDK9 (C12F7) Rabbit mAb (#2316) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 6. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 14. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of PROTAC CDK9 Degrader-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the activity of PROTAC CDK9 degrader-7, a proteolysis-targeting chimera designed to induce the degradation of Cyclin-Dependent Kinase 9 (CDK9). The following sections outline the methodologies for determining the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50), key parameters for evaluating the efficacy and potency of this degrader.
Introduction to this compound
This compound is a bifunctional molecule that recruits CDK9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK9 by the proteasome.[1] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a central role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[2][3][4] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][5] this compound (also referred to as compound 15f) has been shown to mediate the degradation of CDK9 and exhibits antiproliferative effects.[1]
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Notes |
| IC50 | 40 nM | Molm-13 | The concentration at which 50% of cell viability is inhibited.[1] |
| DC50 | Not Publicly Available | - | The concentration at which 50% of the target protein (CDK9) is degraded. While qualitative degradation has been observed at 0.1 µM, a specific DC50 value has not been reported in the reviewed literature.[1] |
Signaling Pathway and Mechanism of Action
To understand the context of this compound's function, it is essential to visualize the CDK9 signaling pathway and the general mechanism of PROTACs.
Caption: CDK9, as part of the P-TEFb complex, promotes gene transcription elongation.
Caption: PROTACs facilitate the ubiquitination and degradation of target proteins.
Experimental Protocols
Detailed protocols for determining the IC50 and DC50 of this compound are provided below.
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of a cell line, such as Molm-13, by 50%.
Materials:
-
This compound
-
Molm-13 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture Molm-13 cells to a logarithmic growth phase.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the degrader in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only) and a blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 value using an MTT assay.
Protocol 2: Determination of DC50 by Western Blotting
This protocol describes how to determine the concentration of this compound required to degrade 50% of endogenous CDK9 protein.
Materials:
-
This compound
-
Molm-13 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-CDK9 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed Molm-13 cells in 6-well plates at an appropriate density and allow them to grow overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the CDK9 band intensity to the loading control for each sample.
-
Calculate the percentage of CDK9 remaining for each treatment concentration relative to the vehicle control.
-
Plot the percentage of CDK9 remaining against the logarithm of the degrader concentration.
-
Determine the DC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the DC50 value using Western blotting.
References
Application Notes and Protocols: PROTAC CDK9 Degrader-7
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), promoting the transcription of downstream genes.[3][4][5] Dysregulation of CDK9 activity is implicated in various malignancies, including hematological and solid tumors, making it a compelling target for anti-cancer therapies.[1][3] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[2][6] PROTAC CDK9 degrader-7 is a specific PROTAC designed to mediate the degradation of CDK9, offering a potent therapeutic strategy for cancers dependent on CDK9 activity.[7]
Mechanism of Action
This compound functions by forming a ternary complex between CDK9 and an E3 ubiquitin ligase.[2][8] This proximity induces the E3 ligase to polyubiquitinate CDK9, marking it for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage in another degradation cycle. This catalytic mode of action allows for sustained target protein knockdown at low compound concentrations.[2]
Caption: General mechanism of action for PROTAC-mediated protein degradation.
CDK9 Signaling Pathway in Transcription
CDK9, as part of the P-TEFb complex, is essential for releasing promoter-proximal paused RNA Polymerase II (RNAP II).[4][9] P-TEFb phosphorylates the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF), causing NELF to dissociate and DSIF to become a positive elongation factor.[4][9] Simultaneously, it phosphorylates Serine 2 residues in the C-Terminal Domain (CTD) of RNAP II.[9] These events collectively transition RNAP II into a state of productive transcriptional elongation.
Caption: Role of CDK9 in regulating transcriptional elongation.
Biological Activity and Sensitive Cell Lines
This compound has demonstrated potent activity in specific cancer cell lines, particularly those of hematological origin.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ | Reference |
|---|
| Molm-13 | Acute Myeloid Leukemia | Cell Viability | 40 nM |[7] |
Table 2: Protein Degradation Profile in MV4-11 Cells
| Cell Line | Concentration | Treatment Time | Target Protein | Result | Reference |
|---|---|---|---|---|---|
| MV4-11 | 0.1 µM | 6 h | CDK9 | Almost complete degradation | [7] |
| MV4-11 | 0.1 µM - 5 µM | 6 h | MCL-2 | Significant decrease |[7] |
Experimental Workflow for Evaluation
A systematic workflow is crucial for characterizing the activity of this compound. This involves treating sensitive cell lines followed by a series of assays to measure cytotoxicity, target degradation, and downstream cellular effects like apoptosis.
Caption: Standard workflow for evaluating a PROTAC degrader in vitro.
Protocols
Cell Viability Assay (Luminescent)
This protocol is adapted for a 96-well plate format to determine the IC₅₀ value of the degrader.
Materials:
-
Sensitive cells (e.g., Molm-13)
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. For suspension cells like Molm-13, seed directly. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add the desired concentrations of the degrader to the wells. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
Western Blot for CDK9 Degradation
This protocol is used to visually confirm and quantify the degradation of CDK9 protein.[10][11]
Materials:
-
Sensitive cells (e.g., MV4-11)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-CDK9[5][12], Rabbit anti-MCL-1, Mouse anti-β-Actin (or other loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
-
Gel electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 5 µM) for a set time (e.g., 6 hours).[7]
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-CDK9, diluted 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Use densitometry software to quantify band intensity. Normalize the intensity of the CDK9 band to the loading control (e.g., β-Actin).
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[13][14]
Materials:
-
Sensitive cells (e.g., MV4-11)
-
This compound
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 40 nM, 100 nM, 500 nM) for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin gently.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[13] Use FITC signal detector (FL1) for Annexin V and a phycoerythrin emission signal detector (FL2) for PI.
-
Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI.
-
Viable cells: Annexin V-negative / PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive / PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (upper-right quadrant).
-
Calculate the percentage of cells in each quadrant.
-
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Assessing Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a ternary complex, an assembly of three distinct molecules, is a critical event in many biological processes and a cornerstone of modern drug discovery, particularly in the field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). The ability to accurately assess the formation, stability, and kinetics of these complexes is paramount for understanding disease mechanisms and advancing novel therapeutics. These application notes provide an overview of key techniques, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing the most appropriate methods for their studies.
Core Concepts in Ternary Complex Formation
Ternary complexes in the context of targeted protein degradation typically involve a target Protein of Interest (POI), a small molecule degrader (e.g., a PROTAC), and an E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, bringing the POI and the E3 ligase into proximity to facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][][5][6][7]
A key parameter in evaluating ternary complex formation is cooperativity (α) . Positive cooperativity (α > 1) indicates that the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex.[8][9][10][11] Conversely, negative cooperativity (α < 1) signifies a destabilizing interaction.[9][12] The "hook effect" is another important phenomenon where excess PROTAC concentration can lead to the formation of binary complexes (PROTAC-target or PROTAC-ligase) at the expense of the ternary complex, resulting in a bell-shaped dose-response curve in many assays.[11][13]
Biophysical Techniques for In Vitro Characterization
A variety of biophysical techniques can be employed to characterize the formation and dynamics of ternary complexes in a purified, in vitro setting.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][12][14][15][16][17][18][19][20] It is considered a gold-standard method for determining the cooperativity of ternary complex formation.[1][2]
-
Sample Preparation:
-
Express and purify the target protein (Protein A) and the E3 ligase complex (Protein B).
-
Ensure all proteins and the PROTAC (Ligand) are in an identical, well-matched buffer to minimize heats of dilution.[20] Dialysis or size-exclusion chromatography is recommended for buffer exchange.
-
Degas all solutions immediately before use to prevent air bubbles.[20]
-
Accurately determine the concentrations of all components.
-
-
Experimental Setup (Two-Component Titration):
-
To determine the binary binding affinities (K D A and K D B), perform two separate experiments:
-
Titrate the PROTAC into Protein A.
-
Titrate the PROTAC into Protein B.
-
-
Typically, the syringe contains the ligand at a concentration 10-15 times that of the protein in the cell.[18]
-
-
Experimental Setup (Three-Component Titration for Cooperativity):
-
To determine the ternary complex affinity (K D T,A ), pre-saturate the PROTAC with one protein (e.g., Protein B) and titrate this binary complex into the other protein (Protein A).
-
Alternatively, pre-form the binary complex of the PROTAC and Protein A and titrate in Protein B.
-
-
Data Acquisition and Analysis:
-
Set the appropriate experimental temperature (e.g., 25°C).
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
Acquire data by injecting small aliquots of the syringe solution into the cell and measuring the resulting heat change.
-
Analyze the integrated heat data using fitting models (e.g., one-site binding model) to determine K D , ΔH, and n.
-
Calculate the cooperativity factor (α) using the formula: α = K D A / K D T,A.[8][9]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[1][6][14][16][21] It provides kinetic information (association rate, k on , and dissociation rate, k off ) in addition to binding affinity (K D ).[22][23]
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto a suitable sensor chip (e.g., via amine coupling or affinity capture).
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary K D .
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the immobilized E3 ligase surface.[22]
-
Alternatively, inject the target protein over the surface in the presence of a constant concentration of the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .
-
Compare the K D of the binary and ternary interactions to calculate cooperativity.
-
Proximity-Based Assays: FRET, BRET, and AlphaLISA
These assays rely on the principle that when two molecules are brought into close proximity, a measurable signal is generated. They are well-suited for high-throughput screening.
-
Förster Resonance Energy Transfer (FRET): Measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity (typically <10 nm).[1][2][3][24][25][26]
-
Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, but the donor is a luciferase that generates light through a chemical reaction, reducing background fluorescence.[8][27][28]
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): Utilizes donor and acceptor beads that, when brought into proximity, generate a chemiluminescent signal.[1][2][][7][13][29][30]
-
Reagent Preparation:
-
Label the target protein and E3 ligase with a compatible TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, often via affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
Prepare a dilution series of the PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubate the plate to allow for ternary complex formation.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, which is often bell-shaped due to the hook effect.[31]
-
Cellular Assays for In-Cellulo Characterization
Cellular assays are crucial for confirming ternary complex formation within a physiological context.
NanoBRET™ Ternary Complex Assay
This is a live-cell proximity-based assay that has become a standard for studying ternary complex formation in cells.[1][][9][27][28][32][33][34][35]
-
Cell Line Preparation:
-
Assay Procedure:
-
Seed the cells in a white, 96- or 384-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.
-
Treat the cells with a dilution series of the PROTAC.
-
Incubate for a desired period (e.g., 2-4 hours).[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the PROTAC concentration to determine the EC 50 for ternary complex formation.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to study protein-protein interactions in cells. A two-step Co-IP can be used to provide evidence for a ternary complex.[1][5][22][31][32][36]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the components (e.g., a tagged target protein).
-
Capture the antibody-protein complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the captured complexes under non-denaturing conditions (e.g., with a competing peptide).[1][31]
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an antibody against the second component (e.g., the E3 ligase).
-
Capture and wash as before.
-
-
Analysis:
-
Elute the final captured proteins and analyze by Western blotting, probing for all three components of the expected ternary complex.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC-mediated ternary complex formation from the literature. Note that values can vary depending on the specific assay conditions and proteins used.
Table 1: Binding Affinities and Cooperativity of Selected PROTACs
| PROTAC | Target Protein (POI) | E3 Ligase | Technique | Binary K D (PROTAC-POI) (nM) | Binary K D (PROTAC-E3) (nM) | Ternary K D (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4 BD2 | VHL | ITC | 4 | 66 | 4.4 | 15 | [14][16] |
| MZ1 | BRD4 BD2 | VHL | SPR | 1 | 29 | 1 | 26 | [14][16] |
| dBET6 | BRD4 BD1 | CRBN | TR-FRET | - | - | - | 0.6 | [12] |
| dBET6 | BRD4 BD2 | CRBN | TR-FRET | - | - | - | 0.2 | [12] |
| ACBI1 | SMARCA2 | VHL | - | - | - | - | 26 | [10][11] |
| PROTAC 1 | SMARCA2 | VHL | - | - | - | - | 3.2 | [10][11] |
| ARV-771 | BRD4 BD1 | VHL | SPR | - | ~60 | ~30 | ~2 | [35] |
| ARV-771 | BRD4 BD2 | VHL | SPR | - | ~60 | ~2 | ~30 | [35] |
Table 2: Comparison of Techniques for Assessing Ternary Complex Formation
| Technique | Type | Throughput | Information Provided | Key Advantages | Key Limitations |
| ITC | Biophysical | Low | K D , ΔH, ΔS, n, α | Gold standard for thermodynamics; label-free | Requires large amounts of pure protein; low throughput |
| SPR | Biophysical | Medium | K D , k on , k off , α | Real-time kinetics; label-free | Requires protein immobilization; potential for artifacts |
| TR-FRET | Biophysical | High | Relative affinity; EC 50 | Homogeneous assay; high throughput | Requires protein labeling; potential for fluorescent interference |
| AlphaLISA | Biophysical | High | Relative affinity; EC 50 | High sensitivity; wide dynamic range | Requires specific beads and instrumentation |
| NanoBRET™ | Cellular | High | In-cell EC 50 ; kinetics | Live-cell context; kinetic measurements | Requires genetic modification of cells |
| Co-IP | Cellular | Low | Qualitative interaction | Physiological context; endogenous proteins | Often qualitative; prone to non-specific binding |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 3. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 16. app.jove.com [app.jove.com]
- 17. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. o2hdiscovery.co [o2hdiscovery.co]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 24. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [app.jove.com]
- 25. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 28. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. SLAS2024 [slas2024.eventscribe.net]
- 30. revvity.com [revvity.com]
- 31. researchgate.net [researchgate.net]
- 32. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 34. bmglabtech.com [bmglabtech.com]
- 35. charnwooddiscovery.com [charnwooddiscovery.com]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC CDK9 Degrader-7 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its role in promoting the expression of anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, has established it as a compelling target in oncology.[1][2][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6][7] PROTAC CDK9 degrader-7 is a specific degrader of CDK9, mediating its removal through the proteasome.[8]
The rationale for combining this compound with other cancer therapies stems from its potential to synergistically enhance anti-tumor activity and overcome resistance mechanisms. By degrading CDK9, this PROTAC can suppress the transcription of key survival proteins, thereby sensitizing cancer cells to agents that induce apoptosis or target other oncogenic pathways.[9][10] This document provides an overview of the application of a representative CDK9 PROTAC in combination therapy, along with detailed protocols for relevant experiments.
Mechanism of Action: PROTAC-mediated CDK9 Degradation
This compound functions as a heterobifunctional molecule. One end binds to CDK9, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to target another CDK9 protein.[5][6][11]
Caption: Mechanism of PROTAC-mediated CDK9 degradation.
CDK9 Signaling Pathway in Cancer
CDK9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II. This action is crucial for the transcriptional elongation of various genes, including those that are vital for cancer cell survival and proliferation.[3][12][13] Degradation of CDK9 leads to the downregulation of these key proteins.
Caption: CDK9 signaling and the impact of its degradation.
Combination Therapy: A Representative Study
While specific data for "this compound" in combination therapies is not yet published, a study on an aminopyrazole-based CDK9 PROTAC demonstrates the potential of this approach. This PROTAC was shown to sensitize pancreatic cancer cells to the BCL-2 inhibitor, venetoclax.[9]
Quantitative Data Summary
| Cell Line | Compound | DC50 (nM) | Combination Agent | Effect |
| MiaPaCa2 (Pancreatic Cancer) | Aminopyrazole-based CDK9 PROTAC | 158 ± 6 | Venetoclax | Sensitizes cells to venetoclax-mediated growth inhibition |
Note: This data is for a representative CDK9 PROTAC and not "this compound".
Experimental Protocols
Western Blot for CDK9 Degradation
This protocol is to confirm the degradation of CDK9 in cancer cells following treatment with a PROTAC.[1][3]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of CDK9 degradation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MiaPaCa2) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of the CDK9 PROTAC (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Cell Viability Assay for Synergy Assessment
This protocol is to determine the synergistic effect of a CDK9 PROTAC in combination with another anticancer agent.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates.
-
Treatment: Treat cells with a matrix of concentrations of the CDK9 PROTAC and the combination agent (e.g., venetoclax) alone and in combination.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by performing an MTS assay.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of a CDK9 PROTAC in combination with another therapy in a mouse xenograft model.[5]
Experimental Workflow:
Caption: Workflow for an in vivo xenograft combination study.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into four groups:
-
Vehicle control
-
PROTAC CDK9 degrader alone
-
Combination agent alone
-
PROTAC CDK9 degrader + combination agent
-
-
Treatment: Administer the treatments according to a defined schedule (e.g., daily, every other day).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis:
-
Compare tumor growth inhibition between the different treatment groups.
-
Tumor tissue can be used for pharmacodynamic studies, such as western blotting, to confirm CDK9 degradation.
-
Conclusion
PROTAC CDK9 degraders hold significant promise as a component of combination cancer therapies. By targeting a key transcriptional regulator, they have the potential to synergize with a variety of other anti-cancer agents. The protocols outlined in this document provide a framework for the preclinical evaluation of such combination strategies, from initial in vitro validation of protein degradation to in vivo assessment of anti-tumor efficacy. Further research into specific combinations involving this compound will be crucial to fully elucidate its therapeutic potential.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
Measuring Off-Target Effects of PROTAC CDK9 Degrader-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC CDK9 degrader-7 is a bifunctional molecule designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers. While PROTACs offer the promise of high selectivity and catalytic activity, a thorough assessment of their off-target effects is a critical step in their preclinical and clinical development to ensure safety and efficacy.
These application notes provide a comprehensive guide to measuring the off-target effects of this compound, including detailed protocols for key experiments and data presentation guidelines. While specific quantitative off-target data for this compound is not publicly available, this document provides data for other selective CDK9 degraders to serve as a reference for expected outcomes and data interpretation.
Key Experimental Approaches for Off-Target Profiling
A multi-pronged approach is essential for a comprehensive evaluation of off-target effects. The following experimental strategies are recommended:
-
Global Proteomics using Mass Spectrometry: To identify unintended protein degradation across the entire proteome.
-
Kinome Profiling: To assess off-target kinase binding and inhibition.
-
Cell-Based Assays: To evaluate the functional consequences of on- and off-target effects on cellular health and signaling.
-
Ternary Complex Formation Assays: To confirm the formation of the key PROTAC-target-E3 ligase complex and assess its selectivity.
Data Presentation
To facilitate the comparison and interpretation of quantitative data, it is recommended to summarize the results in clearly structured tables.
Table 1: Global Proteomics Off-Target Profile of a Selective CDK9 Degrader (Hypothetical Data)
| Protein | Gene | Cellular Function | Log2 Fold Change vs. Vehicle | p-value |
| CDK9 | CDK9 | Transcription Regulation | -3.5 | < 0.0001 |
| CDK7 | CDK7 | Transcription Regulation | -0.2 | 0.65 |
| BRD4 | BRD4 | Chromatin Binding | -0.1 | 0.82 |
| Protein X | GENEX | Signal Transduction | -1.5 | 0.04 |
| Protein Y | GENEY | Metabolism | 0.3 | 0.55 |
Table 2: Kinome Profiling of a Selective CDK9 Degrader (Hypothetical Data)
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| CDK9 | 98 | 5 |
| CDK1 | 15 | >10,000 |
| CDK2 | 25 | >10,000 |
| CDK5 | 18 | >10,000 |
| MAPK1 | 5 | >10,000 |
| PIK3CA | 2 | >10,000 |
Table 3: Cellular Phenotypic Data for a Selective CDK9 Degrader (Hypothetical Data)
| Cell Line | Assay | Parameter | Value |
| MOLM-13 | Cell Viability (CTG) | IC50 (72h) | 40 nM |
| HEK293 | Cell Viability (CTG) | IC50 (72h) | >10 µM |
| MOLM-13 | Apoptosis (Annexin V) | % Apoptotic Cells (100 nM, 48h) | 65% |
| HEK293 | Apoptosis (Annexin V) | % Apoptotic Cells (100 nM, 48h) | 5% |
Signaling Pathways and Mechanisms
Understanding the underlying biological pathways is crucial for interpreting experimental results.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Key components of the CDK9 signaling pathway.
Experimental Protocols
Global Proteomics by Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation.
Caption: Workflow for proteomics-based off-target analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture selected cell lines (e.g., MOLM-13 for hematological malignancy, HEK293 for a common kidney cell line) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Labeling (Optional but Recommended for Multiplexing):
-
Label peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.
-
Kinome Profiling
This protocol describes a method to assess the selectivity of the PROTAC against a panel of kinases.
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
-
Kinase Panel Screening:
-
Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant kinases (e.g., >400 kinases).
-
Typically, the assay measures the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM).
-
-
Data Analysis:
-
Results are usually provided as percent inhibition for each kinase.
-
For kinases showing significant inhibition, a follow-up dose-response experiment is performed to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and a vehicle control for the specified time.
-
-
Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the formation of the PROTAC-induced ternary complex.
Protocol:
-
Cell Line Preparation:
-
Use a cell line endogenously expressing HiBiT-tagged CDK9.
-
Co-transfect these cells with LgBiT protein and HaloTag®-E3 ligase (e.g., CRBN) fusion vectors.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand.
-
-
Compound Treatment and Measurement:
-
Treat cells with this compound.
-
Measure the donor (NanoLuc) and acceptor (NanoBRET® 618) signals over time using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
-
Conclusion
A rigorous and multi-faceted approach is imperative for the comprehensive evaluation of the off-target effects of this compound. The protocols and guidelines presented here provide a robust framework for researchers to assess the selectivity and potential liabilities of this and other PROTAC molecules, thereby facilitating their development into safe and effective therapeutics. While specific off-target data for this compound remains to be published, the methodologies described are the industry standard for such investigations.
Application Notes and Protocols for Assessing Downstream Signaling of CDK9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), a key step in releasing paused Pol II and promoting productive gene transcription.[1][2][3][4][5] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[6][7] The development of targeted protein degraders, such as those based on proteolysis-targeting chimera (PROTAC) technology, offers a novel therapeutic modality to eliminate CDK9 protein rather than just inhibiting its kinase activity.[3][8][9] Assessing the downstream consequences of CDK9 degradation is crucial for understanding the efficacy and mechanism of action of these new therapeutic agents.
These application notes provide a comprehensive set of protocols to evaluate the downstream signaling events following the targeted degradation of CDK9. The methodologies described herein will enable researchers to quantify changes in key downstream targets, including RNA Pol II phosphorylation, and the expression of critical oncogenes like MYC and the anti-apoptotic protein MCL-1.[10][11][12][13]
Key Downstream Signaling Pathways of CDK9
The primary function of CDK9 is to facilitate transcriptional elongation. Its degradation, therefore, leads to a cascade of downstream effects, primarily characterized by the suppression of transcription of genes with short-lived mRNAs, including several key proto-oncogenes and survival factors.
Experimental Protocols
This section outlines detailed protocols for assessing the downstream effects of CDK9 degradation.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to CDK9 inhibition or degradation (e.g., MOLT-4, AML cell lines).[3]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with CDK9 Degrader:
-
Seed cells at a desired density and allow them to adhere or stabilize for 24 hours.
-
Prepare a stock solution of the CDK9 degrader (e.g., THAL-SNS-032) and a negative control (e.g., DMSO).[3]
-
Treat cells with varying concentrations of the CDK9 degrader for different time points (e.g., 2, 4, 6, 8, 12, 24 hours) to determine the optimal conditions for downstream analysis.[3][14][15]
-
Include a control treated with a proteasome inhibitor (e.g., MG132) prior to the degrader to confirm proteasome-dependent degradation of CDK9.[3]
-
Western Blot Analysis
This protocol is for assessing changes in protein levels of CDK9 and its key downstream targets.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK9[16]
-
Anti-phospho-RNA Polymerase II (Ser2)
-
Anti-total RNA Polymerase II
-
Anti-MYC
-
Anti-MCL-1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions can be found on the antibody datasheets (e.g., anti-CDK9 at 1:1000).[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is for measuring changes in the mRNA levels of CDK9 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qPCR primers for target genes (e.g., MYC, MCL1, CDK9) and a reference gene (e.g., GAPDH, ACTB, 18S rRNA).[18][19][20]
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene. A paradoxical increase in MYC mRNA may be observed with CDK9 inhibitors, whereas degraders are expected to cause a decrease.[18]
RNA-Sequencing (RNA-seq)
For a global, unbiased assessment of transcriptional changes following CDK9 degradation.
Procedure:
-
Sample Preparation: Extract high-quality total RNA from cells treated with the CDK9 degrader and control.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify gene expression levels (e.g., FPKM or TPM).[3]
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon CDK9 degradation.
-
Conduct pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify affected biological pathways.[18]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Western Blot Densitometry Analysis
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| CDK9 | CDK9 Degrader (X nM, Y hrs) | 0.15 ± 0.05 |
| Control (DMSO) | 1.00 ± 0.12 | |
| p-RNA Pol II (Ser2) | CDK9 Degrader (X nM, Y hrs) | 0.25 ± 0.08 |
| Control (DMSO) | 1.00 ± 0.15 | |
| MYC | CDK9 Degrader (X nM, Y hrs) | 0.30 ± 0.10 |
| Control (DMSO) | 1.00 ± 0.20 | |
| MCL-1 | CDK9 Degrader (X nM, Y hrs) | 0.20 ± 0.07 |
| Control (DMSO) | 1.00 ± 0.18 |
Table 2: RT-qPCR Analysis of Target Gene Expression
| Target Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Control, Mean ± SD) |
| MYC | CDK9 Degrader (X nM, Y hrs) | 0.40 ± 0.12 |
| Control (DMSO) | 1.00 ± 0.15 | |
| MCL1 | CDK9 Degrader (X nM, Y hrs) | 0.35 ± 0.09 |
| Control (DMSO) | 1.00 ± 0.13 |
Table 3: Summary of RNA-Sequencing Results
| Analysis | CDK9 Degrader vs. Control |
| Differentially Expressed Genes | |
| Upregulated | 150 |
| Downregulated | 850 |
| Top Downregulated Pathways | |
| MYC Targets | |
| Ribosome Biogenesis | |
| Cell Cycle |
Conclusion
The protocols and methodologies detailed in these application notes provide a robust framework for researchers to comprehensively assess the downstream signaling consequences of targeted CDK9 degradation. By employing a combination of western blotting, RT-qPCR, and RNA-sequencing, investigators can gain valuable insights into the on-target effects of novel CDK9-targeting therapeutics, thereby accelerating their development for the treatment of cancer and other diseases. Consistent and reproducible data generated using these protocols will be instrumental in elucidating the mechanism of action and therapeutic potential of CDK9 degraders.
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. CDK9 Monoclonal Antibody (K.513.1) (MA5-14912) [thermofisher.com]
- 18. biorxiv.org [biorxiv.org]
- 19. The PP2A-Integrator-CDK9 axis fine-tunes transcription and can be targeted therapeutically in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
Application Notes and Protocols for Quantitative Proteomics-based Target Identification of PROTAC CDK9 Degrader-7
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein, offering a powerful strategy against previously "undruggable" targets.[1][2] Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-value target in oncology due to its role in the expression of key oncogenes.[3][4] This document provides detailed application notes and protocols for utilizing quantitative mass spectrometry-based proteomics to identify and validate the targets of a specific agent, PROTAC CDK9 degrader-7, which is designed to induce the degradation of CDK9.[5][6] The following sections detail the mechanism of action, experimental workflows, and data analysis pipelines necessary to confirm on-target efficacy and assess off-target effects, providing a comprehensive guide for researchers in the field of targeted protein degradation.
Introduction to PROTAC and CDK9 Biology
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the target protein into close proximity with the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[7] Once poly-ubiquitinated, the target protein is recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[8]
Caption: General mechanism of action for a PROTAC molecule.
CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[9] P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key checkpoint in gene transcription.[10] It achieves this by phosphorylating the C-terminal domain (CTD) of Pol II and negative elongation factors like DSIF and NELF.[10][11] This action allows Pol II to transition into a productive elongation phase, leading to the transcription of downstream genes, including many short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc) that are critical for cancer cell survival.[4] Therefore, degrading CDK9 is a promising therapeutic strategy to suppress the transcription of these key cancer drivers.
Caption: Simplified CDK9 signaling pathway in transcriptional elongation.
Application Note: Proteomic Profiling of this compound
Objective
To employ a global, unbiased quantitative proteomics workflow to:
-
Confirm the specific, dose-dependent degradation of the intended target, CDK9.
-
Identify potential off-target proteins that are also degraded.
-
Characterize downstream changes in the proteome resulting from CDK9 degradation.
Discovery proteomics is an essential tool for understanding the comprehensive cellular effects of protein degraders, elucidating mechanisms of action, and identifying potential safety liabilities.[12][13]
Experimental Design
A human cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLM-13 acute myeloid leukemia cells) is treated with either a vehicle control (DMSO) or varying concentrations of this compound for a defined period (e.g., 8-24 hours).[5] Whole-cell lysates are then collected, processed, and analyzed by quantitative mass spectrometry to measure changes in the abundance of thousands of proteins.[14]
Caption: High-level experimental workflow for proteomic analysis.
Representative Data Summary
The following table represents hypothetical data from a quantitative proteomics experiment. The results highlight successful on-target degradation, identify a potential off-target, and show expected downstream effects.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| CDK9 | CDK9 | -3.5 | 1.2e-8 | On-Target |
| Mcl-1 | MCL1 | -2.8 | 4.5e-7 | Downstream Effect |
| c-Myc | MYC | -2.5 | 9.1e-7 | Downstream Effect |
| Cyclin T1 | CCNT1 | -3.2 | 2.0e-8 | Co-degradation/On-Target Pathway |
| CDK7 | CDK7 | -0.1 | 0.85 | Not Affected (Selectivity) |
| CDK2 | CDK2 | 0.05 | 0.91 | Not Affected (Selectivity) |
| BRD4 | BRD4 | -0.2 | 0.76 | Not Affected (Selectivity) |
| Hypothetical Off-Target | ZNF123 | -2.1 | 3.3e-6 | Potential Off-Target |
Table 1: Summary of hypothetical quantitative proteomics data following treatment with this compound. Significant protein abundance changes are highlighted.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells at a density of 0.5 x 10⁶ cells/mL in T-75 flasks 24 hours prior to treatment.
-
PROTAC Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final treatment concentrations (e.g., 1 nM, 10 nM, 40 nM, 100 nM).[5] Prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment: Add the prepared PROTAC dilutions and vehicle control to the cell cultures. Incubate for the desired time point (e.g., 16 hours).
-
Cell Harvest: After incubation, transfer the cell suspension to 50 mL conical tubes. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the cell pellet twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge after each wash as described above.
-
Storage: After the final wash, aspirate the supernatant completely. Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lysis.
Protocol 2: Sample Preparation for Proteomics (TMT-based)
-
Cell Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x PhosSTOP, 1x cOmplete Protease Inhibitor Cocktail). Sonicate on ice with 3 cycles of 20 seconds ON, 30 seconds OFF to shear genomic DNA and ensure complete lysis.
-
Protein Quantification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Aliquot 100 µg of protein from each sample. Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
Protein Digestion: Dilute the urea concentration to less than 2 M by adding 50 mM Tris-HCl (pH 8.5). Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. Elute peptides and dry them completely using a vacuum centrifuge.
-
TMT Labeling: Reconstitute the dried peptides in 100 mM TEAB buffer. Add the appropriate Tandem Mass Tag (TMT) reagent to each sample and incubate for 1 hour at room temperature. Quench the reaction by adding hydroxylamine.
-
Sample Pooling: Combine the TMT-labeled samples in equal amounts, desalt using a C18 SPE cartridge, and dry via vacuum centrifugation.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Chromatography: Reconstitute the pooled sample in 2% acetonitrile/0.1% formic acid. Load the sample onto a trap column and separate peptides on an analytical column (e.g., 75 µm x 50 cm) using a 120-minute gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra from m/z 375-1500 in the Orbitrap at a resolution of 120,000.
-
MS2 Scan: Select the top 15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra in the Orbitrap at a resolution of 50,000. Isolate precursor ions with a 1.6 m/z window and use a normalized collision energy of 37%.
-
Protocol 4: Data Analysis
-
Database Search: Process the raw MS data using a software suite like Proteome Discoverer or MaxQuant. Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Search Parameters: Set Trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and TMT-labeling of peptide N-termini and lysine residues as variable modifications.
-
-
Protein Quantification: Extract the TMT reporter ion intensities for each identified peptide. Calculate the relative abundance of each protein by summing the intensities of its corresponding peptides. Normalize the data across all samples to correct for loading differences.
-
Statistical Analysis: For each protein, calculate the fold change between the PROTAC-treated groups and the vehicle control. Perform a Student's t-test or ANOVA to determine the statistical significance (p-value) of the abundance changes.
-
Data Visualization: Generate volcano plots to visualize proteins that are significantly up- or down-regulated. Use pathway analysis tools (e.g., GSEA, DAVID) to identify biological processes affected by the treatment. Filter the results to identify proteins with a significant fold change (e.g., >2-fold) and a low p-value (e.g., <0.05) for further validation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. sapient.bio [sapient.bio]
- 13. panomebio.com [panomebio.com]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC CDK9 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and plays a crucial role in the expression of anti-apoptotic proteins and oncogenes, making it a prime target for cancer therapy.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of inhibiting a target protein, mediate its degradation through the ubiquitin-proteasome system.[3][4] PROTAC CDK9 degrader-7 is a specific PROTAC designed to target CDK9 for degradation, leading to the suppression of downstream survival signals and the induction of apoptosis in cancer cells.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the ubiquitination of CDK9.[3] The polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome. The degradation of CDK9 leads to a reduction in the phosphorylation of RNA Polymerase II, which in turn downregulates the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and the oncogene c-Myc.[5][6] The depletion of these key survival factors ultimately triggers the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of apoptosis induced by this compound in a relevant cancer cell line, such as the human acute myeloid leukemia (AML) cell line MOLM-13.
Table 1: Anti-proliferative Activity of this compound in MOLM-13 Cells
| Compound | Assay Duration (hours) | IC50 (nM) |
| This compound | 72 | 40 |
IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Table 2: Apoptosis Induction in MOLM-13 Cells Treated with this compound for 48 Hours
| Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control (DMSO) | 2.5 ± 0.8 | 1.2 ± 0.3 | 3.7 ± 1.1 |
| 10 | 15.3 ± 2.1 | 5.6 ± 1.0 | 20.9 ± 3.1 |
| 50 | 35.8 ± 4.5 | 12.4 ± 1.8 | 48.2 ± 6.3 |
| 100 | 52.1 ± 6.2 | 25.7 ± 3.4 | 77.8 ± 9.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Apoptosis Induced by this compound
Caption: Signaling pathway of PROTAC-induced CDK9 degradation and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing apoptosis by flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
MOLM-13 cells (or other suitable cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1x10^5 cells/mL in 6-well plates.[7]
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining Protocol[8][9][10][11]
-
After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.[8]
-
Wash the cells twice with cold PBS, centrifuging after each wash.[9]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 channel (typically ~575 nm).
-
Set up compensation using single-stained controls (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC versus PI fluorescence to distinguish between:
-
Viable cells: Annexin V- / PI- (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V+ / PI- (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V+ / PI+ (Upper Right Quadrant)
-
Necrotic cells: Annexin V- / PI+ (Upper Left Quadrant)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Conclusion
The degradation of CDK9 by this compound provides a potent mechanism to induce apoptosis in cancer cells. The detailed protocols and expected outcomes presented in these application notes offer a comprehensive guide for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis induced by this novel therapeutic agent. This methodology is crucial for the preclinical evaluation and characterization of CDK9-targeting PROTACs in cancer drug development.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bosterbio.com [bosterbio.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
optimizing PROTAC CDK9 degrader-7 treatment duration and concentration
Welcome to the technical support center for PROTAC CDK9 degrader-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to specifically target Cyclin-Dependent Kinase 9 (CDK9) for degradation. It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the E3 ligase to tag CDK9 with ubiquitin chains, marking it for destruction by the cell's natural disposal system, the proteasome.[3][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple CDK9 proteins.[5]
Q2: What are the expected downstream effects of CDK9 degradation?
A2: CDK9 is a critical component of the positive Transcription Elongation Factor b (P-TEFb) complex.[6] It phosphorylates the C-terminal domain of RNA Polymerase II, a key step in releasing it from promoter-proximal pausing to allow for transcriptional elongation.[7][8] Degrading CDK9 is expected to inhibit this process, leading to a widespread downregulation of gene transcription. Notably, this includes genes regulated by oncogenic transcription factors like MYC and anti-apoptotic proteins such as MCL1.[9] Therefore, treatment with this compound can lead to decreased levels of MCL1, induction of apoptosis, and inhibition of cell proliferation.[9][10]
Q3: What are the recommended starting concentrations and treatment durations?
A3: Based on available data, this compound effectively degrades CDK9 and its downstream target MCL1 in MV411 cells at concentrations as low as 0.1 µM (100 nM) following a 6-hour incubation period.[9] For cell viability, the IC50 (the concentration that inhibits 50% of cell growth) was determined to be 40 nM in Molm-13 cells.[9] As a starting point, we recommend a dose-response experiment ranging from 1 nM to 5 µM for a duration of 6 to 24 hours to determine the optimal conditions for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound?
A4: For long-term storage, the solid compound should be kept at -20°C for up to one month or -80°C for up to six months. To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can inactivate the product.[9] When preparing working solutions for in vivo experiments, it is recommended to prepare them freshly on the same day of use.[9]
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Effective Concentration | MV411 | ~0.1 µM (for CDK9/MCL1 degradation) | [9] |
| Treatment Duration | MV411 | 6 hours | [9] |
| IC50 | Molm-13 | 40 nM | [9] |
Table 2: Comparative In Vitro Potency of Various CDK9 Degraders
This table provides context on the range of potencies observed for different CDK9-targeting PROTACs. Performance of this compound should be evaluated within your specific experimental system.
| Compound Name | DC50 | Dmax | IC50 | Cell Line | Reference |
| dCDK9-202 | 3.5 nM | >99% | 8.5 nM | TC-71 | [11] |
| TB003 | Not Reported | Not Reported | 5 nM | (Kinase Assay) | [12] |
| TB008 | Not Reported | Not Reported | 3.5 nM | (Kinase Assay) | [12] |
| PROTAC CDK9 degrader-2 | Not Reported | Not Reported | 17 µM | MCF-7 | [10] |
Visualized Pathways and Workflows
Caption: PROTAC-mediated protein degradation workflow.
Caption: Simplified CDK9 signaling pathway.
Caption: Experimental workflow for PROTAC optimization.
Troubleshooting Guides
Problem 1: I don't see any degradation of CDK9 on my Western blot.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration/Duration | The concentration may be too low or the incubation time too short. Perform a broad dose-response (1 nM to 10 µM) and a time-course (2-24 hours) experiment to find the optimal conditions for your cell line.[13] |
| Low Cell Permeability | PROTACs are large molecules and may have poor cell permeability. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in your media is consistent and non-toxic (typically ≤ 0.5%). |
| Low E3 Ligase Expression | The specific E3 ligase recruited by this compound may not be sufficiently expressed in your cell line. Verify the expression of relevant E3 ligases (e.g., Cereblon, VHL) via Western blot or qPCR. |
| Compound Inactivity | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the compound from a properly stored stock solution.[9] |
| Technical Western Blot Issues | Ensure efficient protein transfer, use a validated CDK9 antibody, and load sufficient protein lysate (20-40 µg is a common range). |
Problem 2: I see reduced degradation at higher concentrations (the "Hook Effect").
| Possible Cause | Suggested Solution |
| Formation of Binary Complexes | At very high concentrations, the PROTAC can form separate binary complexes (PROTAC-CDK9 and PROTAC-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[14][15] This is a known phenomenon for PROTACs. |
| Experimental Design | Your dose-response curve is likely bell-shaped. This is not an artifact. The optimal degradation (Dmax) occurs at an intermediate concentration. To avoid the hook effect, use concentrations at or below the Dmax for your functional assays. Perform a detailed, multi-log dose-response curve to accurately identify the optimal concentration range.[16] |
Problem 3: My cells are showing high levels of toxicity or cell death.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | Degradation of CDK9 is expected to inhibit transcription of essential survival proteins like MCL1, leading to apoptosis.[9] This is the intended pharmacological effect. |
| Off-Target Effects | At high concentrations, the PROTAC may have off-target effects. Correlate the concentration required for CDK9 degradation with the concentration causing cell death. If cell death occurs at much lower concentrations than CDK9 degradation, off-target effects may be a concern. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control contains the same final concentration of DMSO as your treated samples and that it is below the toxic threshold for your cell line (usually ≤ 0.5%). |
Experimental Protocols
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the steps to assess the dose-dependent degradation of CDK9. The half-maximal degradation concentration (DC50) is the concentration at which 50% of the protein is degraded.[17] The Dmax is the maximal degradation achieved.[18]
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested 8-point concentration range is 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle-only (e.g., DMSO) control. Incubate for the predetermined optimal time (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.[19]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to your lysate (e.g., 20 µg of protein per sample) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Quantify the band intensities using densitometry software. Normalize the CDK9 signal to the loading control for each lane.
-
Plot the normalized CDK9 levels against the log of the degrader concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay for Determination of IC50
This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[21][22]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for background measurement.[23]
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Also, include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[22]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[23]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other measurements.
-
Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the degrader concentration. Fit the curve using a non-linear regression model (e.g., four-parameter log-logistic model) to calculate the IC50 value.[24]
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lifesensors.com [lifesensors.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. ch.promega.com [ch.promega.com]
- 23. promega.com [promega.com]
- 24. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting PROTAC CDK9 Degrader-7
Welcome to the technical support center for PROTAC CDK9 Degrader-7. This resource is designed to help you troubleshoot experiments where you are not observing the expected degradation of CDK9. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Western blot is not showing any reduction in CDK9 levels after treatment with this compound. What are the most common reasons for this?
A1: Several factors could contribute to the lack of CDK9 degradation. These can be broadly categorized into issues with the PROTAC molecule itself, the experimental setup, or the biological system you are using. Key areas to investigate include:
-
Compound Integrity and Activity: Ensure the PROTAC is correctly solubilized, stored, and used at an effective concentration.
-
Cell Line Suitability: The cell line must express all the necessary components of the ubiquitin-proteasome system, including the specific E3 ligase recruited by the PROTAC.
-
Experimental Conditions: The treatment time and concentration of the PROTAC may not be optimal.
-
Western Blotting Technique: Technical issues with the Western blot can mask true degradation.
Q2: How do I confirm that my this compound is cell-permeable and engaging with CDK9 and the E3 ligase?
A2: Assessing cell permeability and target engagement is crucial. While direct permeability assays like PAMPA can be used, a more straightforward initial step is to perform a target engagement assay.[1] This can be done by assessing downstream effects of CDK9 inhibition, such as a decrease in the phosphorylation of its known substrate, RNA Polymerase II CTD at Serine 2.[2] To confirm the formation of the ternary complex (CDK9-PROTAC-E3 ligase), you can perform co-immunoprecipitation experiments.[1]
Q3: What are the essential control experiments I should perform?
A3: Proper controls are critical for interpreting your results. Key controls include:
-
Vehicle Control: To assess the baseline levels of CDK9.
-
Inactive Diastereomer Control: An ideal negative control is a stereoisomer of your PROTAC that cannot bind to the E3 ligase but still binds to the target protein.[][4] This helps to distinguish between degradation-dependent effects and off-target effects of the compound.
-
E3 Ligase Ligand Alone: Treatment with the E3 ligase binder alone should not cause degradation.
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132) should "rescue" the degradation of CDK9, confirming the involvement of the proteasome.[1]
-
Neddylation Inhibitor Co-treatment: Co-treatment with an inhibitor of the neddylation pathway (e.g., MLN4924) should also block degradation by inactivating the Cullin-RING E3 ligases.[1]
Troubleshooting Guide: No CDK9 Degradation Observed
If you are not observing CDK9 degradation, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out any issues with the PROTAC compound itself and the basic experimental parameters.
Potential Problem & Solution Table
| Potential Problem | Recommended Action | Expected Outcome |
| Incorrect PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). | Identify the optimal concentration for degradation (DC50) and the maximum degradation level (Dmax). Be aware of the "hook effect" where very high concentrations can inhibit degradation.[4] |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially effective concentration. | Determine the time point at which maximum degradation occurs. |
| Compound Instability/Solubility Issues | Ensure the PROTAC is fully dissolved in a suitable solvent (e.g., DMSO) and freshly diluted in media for each experiment. Poor solubility can limit its effective concentration in cells.[5] | Consistent results across experiments. |
Step 2: Scrutinize Your Western Blotting Protocol
A flawless Western blot is essential for accurately detecting changes in protein levels.
Western Blot Troubleshooting Table
| Potential Problem | Recommended Action | Expected Outcome |
| Poor Antibody Quality | Validate your primary antibody for CDK9. Ensure it recognizes the correct isoform(s) and is sensitive enough to detect changes in protein levels. Run a positive and negative control cell lysate if possible. | A clean, specific band at the correct molecular weight for CDK9. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for whole-cell lysates).[6] | Clear and quantifiable bands for both CDK9 and your loading control. |
| Sample Degradation | Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[6][7] | Sharp bands with minimal smearing below the target protein. |
| Inefficient Protein Transfer | Optimize your transfer conditions (voltage, time) based on the molecular weight of CDK9. For larger proteins, a wet transfer is often more efficient.[7] | Strong signal for both CDK9 and loading control on the membrane. |
Step 3: Evaluate the Biological System
If your compound and technique are sound, the issue may lie within the cellular context.
Biological System Troubleshooting Table
| Potential Problem | Recommended Action | Expected Outcome |
| Low E3 Ligase Expression | Confirm that the E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL) is expressed in your chosen cell line. You can check this by Western blot or by consulting databases like the DepMap portal. PROTAC activity is dependent on the cell line context.[8] | Detectable levels of the necessary E3 ligase. |
| Mutations in the E3 Ligase or Proteasome Pathway | Some cell lines may have mutations that impair the function of the ubiquitin-proteasome system. If possible, test your PROTAC in a different, well-characterized cell line. | Degradation is observed in a responsive cell line, indicating a cell-line-specific issue. |
| CDK9 Localization | CDK9 is predominantly a nuclear protein.[9][10] Ensure your PROTAC is capable of entering the nucleus. | While difficult to assess directly without specific assays, a lack of nuclear entry could be a reason for failure. |
| Compensatory Mechanisms | Prolonged inhibition of CDK9 can sometimes lead to a compensatory increase in its expression, masking degradation.[11] | A time-course experiment should reveal initial degradation before any potential rebound. |
Step 4: Delve into the Mechanism of Action
If the above steps do not resolve the issue, you may need to investigate the specific mechanistic steps of your PROTAC.
Mechanism of Action Troubleshooting Table
| Potential Problem | Recommended Action | Expected Outcome |
| Failure to Form a Ternary Complex | Perform a co-immunoprecipitation (co-IP) experiment. Pull down CDK9 and blot for the E3 ligase, or vice versa.[1] | Detection of the E3 ligase in the CDK9 immunoprecipitate (and vice versa) in the presence of the PROTAC. |
| Lack of Ubiquitination | Conduct an in-cell ubiquitination assay. Immunoprecipitate CDK9 and then perform a Western blot using an anti-ubiquitin antibody.[12] | An increase in poly-ubiquitinated CDK9 species (a "smear" or ladder of higher molecular weight bands) upon PROTAC treatment. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Degradation
-
Cell Seeding: Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to create a range of concentrations for the dose-response experiment. For the time-course, use a single concentration determined from preliminary experiments or literature.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a fixed time (e.g., 8 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration, normalize samples, and perform Western blotting for CDK9 and a loading control (e.g., GAPDH, β-actin).
Protocol 2: Proteasome Inhibitor Rescue Assay
-
Cell Seeding: Plate cells as described above.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Co-treatment: Add your this compound at a concentration known to cause degradation and continue the incubation for the optimal degradation time.
-
Controls: Include wells with vehicle only, PROTAC only, and MG132 only.
-
Cell Lysis and Western Blotting: Proceed with cell lysis and Western blotting as described in Protocol 1. A successful rescue will show a restoration of CDK9 levels in the co-treated sample compared to the PROTAC-only sample.
Visual Guides
Below are diagrams to help visualize the key processes and troubleshooting logic.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 has the intrinsic property to shuttle between nucleus and cytoplasm, and enhanced expression of cyclin T1 promotes its nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making de-grade | Koch Institute [ki.mit.edu]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
overcoming the hook effect with PROTAC CDK9 degrader-7
Welcome to the technical support center for PROTAC CDK9 degrader-7. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective CDK9 degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Catalog No. HY-149964) is a proteolysis-targeting chimera designed for the specific degradation of Cyclin-Dependent Kinase 9 (CDK9).[1] It is a heterobifunctional molecule that simultaneously binds to CDK9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful alternative to traditional inhibition.
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations. This paradoxical effect occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (CDK9) or the E3 ligase, which are non-productive for degradation. These binary complexes compete with the formation of the essential ternary complex (CDK9-PROTAC-E3 ligase), leading to reduced ubiquitination and degradation of the target protein.
Q3: What are the typical DC50 and Dmax values for CDK9 degraders?
The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters to evaluate PROTAC efficacy. While specific values for this compound are not fully published, related CDK9 degraders have shown impressive potency. For instance, the CDK9 degrader dCDK9-202 demonstrates a DC50 of 3.5 nM and a Dmax of over 99% in TC-71 cells.[2][3] Another example, PROTAC CDK9 degrader-6, has DC50 values of 0.10 µM and 0.14 µM for the two isoforms of CDK9.[4] this compound itself has been shown to almost completely degrade CDK9 at a concentration of 0.1 µM and has an IC50 of 40 nM in Molm-13 cells.[1]
Troubleshooting Guide
Problem 1: No or low CDK9 degradation observed.
Possible Cause 1: Suboptimal PROTAC Concentration.
-
Recommendation: Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to assess for a potential hook effect.
Possible Cause 2: Incorrect experimental timeline.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to determine the optimal treatment duration for maximal CDK9 degradation.
Possible Cause 3: Issues with cell line or experimental conditions.
-
Recommendation: Ensure the cell line expresses sufficient levels of the target E3 ligase. Verify the integrity of the compound by checking its storage and handling.
Problem 2: Observing a significant hook effect.
Possible Cause: PROTAC concentration is too high.
-
Recommendation: As explained in the FAQs, high concentrations lead to non-productive binary complex formation. Reduce the concentration of this compound to the optimal range identified in your dose-response curve. The goal is to maximize the formation of the productive ternary complex.
Data Presentation: Comparative Efficacy of CDK9 Degraders
The following table summarizes the reported efficacy of various CDK9 degraders to provide a comparative context for your experiments.
| Compound | DC50 | Dmax | Cell Line | Reference |
| dCDK9-202 | 3.5 nM | >99% | TC-71 | [2][3] |
| PROTAC CDK9 degrader-6 (isoform 42) | 0.10 µM | N/A | N/A | [4] |
| PROTAC CDK9 degrader-6 (isoform 55) | 0.14 µM | N/A | N/A | [4] |
| Dual CDK2/9 Degrader (F3) | 33 nM (for CDK9) | N/A | PC-3 | [5] |
| CP-07 | 43 nM | N/A | 22RV1 | [6] |
| B03 | 7.62 nM | ~100% | MV4-11 | [7] |
| This compound | See Note | ~100% at 0.1 µM | N/A | [1] |
Note: The DC50 for this compound is not explicitly stated in the available literature, but an IC50 of 40 nM in Molm-13 cells has been reported.[1]
Experimental Protocols & Visualizations
PROTAC Mechanism of Action and the Hook Effect
The following diagram illustrates the catalytic cycle of a PROTAC and the competing binary complexes that lead to the hook effect.
Caption: PROTAC Mechanism and the Hook Effect.
Experimental Workflow: Assessing CDK9 Degradation
This workflow outlines the key steps to evaluate the efficacy of this compound.
Caption: Workflow for CDK9 Degradation Assessment.
Detailed Methodologies
1. Western Blotting for CDK9 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
2. Ternary Complex Formation Assessment (Co-Immunoprecipitation)
-
Cell Treatment: Treat cells with this compound at the optimal degradation concentration. It is advisable to also include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.
-
Immunoprecipitation: Lyse the cells and incubate the lysate with an antibody against either CDK9 or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK9, the E3 ligase, and ubiquitin to detect the formation of the ternary complex and ubiquitinated CDK9.
3. Ubiquitination Assay
-
Procedure: Similar to the co-immunoprecipitation protocol, but the primary goal is to detect the ubiquitination of CDK9. After immunoprecipitating CDK9, perform a Western blot using an anti-ubiquitin antibody to visualize the polyubiquitin chains attached to CDK9.
By following these guidelines and understanding the principles of PROTAC action, researchers can effectively troubleshoot their experiments and successfully utilize this compound to study the degradation of CDK9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
dealing with PROTAC CDK9 degrader-7 resistance in cell lines
Welcome to the technical support center for PROTAC CDK9 degrader-7. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this targeted protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to specifically induce the degradation of Cyclin-Dependent Kinase 9 (CDK9)[1]. It functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS)[2][3]. The molecule has two key components: one end binds to CDK9, and the other end binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag CDK9 with ubiquitin, marking it for degradation by the proteasome[2][3]. This targeted degradation leads to the depletion of CDK9 protein in the cell, thereby inhibiting its downstream signaling pathways that are often dysregulated in cancer[4][5][6].
Q2: What are the known downstream effects of CDK9 degradation?
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) to promote transcriptional elongation[2][7]. Degradation of CDK9 leads to a reduction in Pol II phosphorylation, resulting in the transcriptional repression of short-lived oncogenic proteins such as MYC and the anti-apoptotic protein MCL-1[8]. This can ultimately lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for survival[7].
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to this compound can arise through several mechanisms, broadly categorized as target-related, E3 ligase-related, or drug efflux-related.
-
Target-Related Resistance:
-
Mutations in CDK9: A specific mutation, L156F, in the kinase domain of CDK9 has been shown to confer resistance to both CDK9 inhibitors and a CDK9 PROTAC degrader[8][9][10]. This mutation can cause steric hindrance, preventing the PROTAC from effectively binding to CDK9[8][9][10].
-
Upregulation of CDK9 Expression: Increased expression of the target protein can sometimes overcome the degradation capacity of the PROTAC, although this is less common for catalytic degraders.
-
-
E3 Ligase-Related Resistance:
-
Mutations or Downregulation of E3 Ligase Components: Since PROTACs rely on specific E3 ligases (e.g., Cereblon or VHL) to function, mutations or decreased expression of any component of the E3 ligase complex can impair PROTAC efficacy[11].
-
-
Drug Efflux and Metabolism:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and effectiveness[12].
-
-
Activation of Bypass Signaling Pathways:
-
Cells may adapt by upregulating parallel or downstream signaling pathways to compensate for the loss of CDK9 activity, allowing them to survive and proliferate despite CDK9 degradation[13].
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No or inefficient degradation of CDK9 observed.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment to determine the optimal concentration for CDK9 degradation. Remember that PROTACs can exhibit a "hook effect," where very high concentrations can be less effective due to the formation of binary complexes (PROTAC-CDK9 or PROTAC-E3 ligase) instead of the productive ternary complex[14]. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximal CDK9 degradation. |
| Low E3 Ligase Expression | Verify the expression levels of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line by Western blotting or qPCR. If expression is low, consider using a different cell line with higher expression. |
| Cell Line is Resistant | If you suspect acquired resistance, sequence the CDK9 gene in your resistant cells to check for mutations like L156F[8][10]. Also, assess the expression of drug efflux pumps like ABCB1[12]. |
| Poor Cell Permeability of PROTAC | While this compound is designed for cell permeability, issues can arise. If possible, use a positive control PROTAC known to work in your cell system to verify your experimental setup. |
| Experimental Protocol Issues | Review your Western blotting protocol for any potential issues in sample preparation, protein transfer, or antibody incubation. Ensure you are using a validated anti-CDK9 antibody. |
Problem 2: Cell viability is not affected despite CDK9 degradation.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Line Not Dependent on CDK9 | Some cell lines may not rely on CDK9 for survival. Confirm the oncogenic drivers of your cell line. Test the PROTAC in a known CDK9-dependent cell line (e.g., certain leukemia or lymphoma lines) as a positive control. |
| Activation of Bypass Pathways | Investigate the activation of compensatory signaling pathways. For example, assess the phosphorylation status of key nodes in parallel pathways (e.g., PI3K/AKT) using phospho-specific antibodies in your Western blots[13]. |
| Insufficient Degradation for Phenotype | While you may observe degradation on a Western blot, it might not be sufficient to induce a biological response. Try to achieve deeper and more sustained degradation by optimizing the PROTAC concentration and treatment duration. |
| Incorrect Viability Assay | Ensure the chosen cell viability assay is appropriate for your experimental endpoint and cell type. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity like MTT/MTS, and membrane integrity like LDH release)[15]. |
Problem 3: Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell passage numbers and confluency at the time of treatment. Over-confluent or stressed cells can respond differently. |
| PROTAC Stock Solution Instability | Prepare fresh dilutions of the PROTAC from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Variability in Experimental Protocols | Ensure all experimental steps, especially incubation times, reagent concentrations, and washing steps, are performed consistently. |
Experimental Protocols
Western Blotting for CDK9 Degradation
This protocol is designed to assess the levels of CDK9 and downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-p-RNA Pol II (Ser2), anti-MYC, anti-MCL-1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT/MTS)
This assay measures cell metabolic activity as an indicator of viability.
Materials:
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization solution and mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In-Cell Ubiquitination Assay
This protocol confirms that CDK9 degradation is mediated by ubiquitination.
Materials:
-
Cell lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)
-
Protein A/G magnetic beads
-
Anti-CDK9 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Include a vehicle control.
-
Cell Lysis: Lyse the cells in the specialized lysis buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-CDK9 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the CDK9-antibody complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads using sample buffer and boiling.
-
Run the eluates on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated CDK9 smear.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inefficient CDK9 degradation.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. lifesensors.com [lifesensors.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. lcsciences.com [lcsciences.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. escholarship.org [escholarship.org]
- 15. Cell viability assays | Abcam [abcam.com]
E3 Ligase Expression Experimental Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 ligase expression in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when expressing recombinant E3 ligases?
A1: The most frequent challenges include low protein yield, protein insolubility leading to the formation of inclusion bodies, and protein instability. E3 ligases, particularly larger, multi-domain proteins, can be difficult to express in heterologous systems due to improper folding and lack of necessary post-translational modifications.
Q2: Which expression system is best for my E3 ligase?
A2: The choice of expression system depends on the specific E3 ligase and the downstream application.
-
E. coli is a cost-effective and rapid system suitable for many smaller, single-domain E3 ligases or isolated domains (e.g., RING domains). However, it lacks the machinery for complex post-translational modifications, which can lead to insolubility.
-
Insect cell systems (e.g., baculovirus expression vector system) offer a good balance of yield and the ability to perform many post-translational modifications found in mammalian cells, making them suitable for more complex E3 ligases.
-
Mammalian cell systems (e.g., HEK293, CHO cells) provide the most native-like environment for human E3 ligases, ensuring proper folding and post-translational modifications. However, they are generally more time-consuming and expensive, with lower yields compared to bacterial or insect systems.
Q3: My E3 ligase is expressed, but it's in inclusion bodies. What can I do?
A3: To improve the solubility of your E3 ligase, you can try several strategies:
-
Lower the expression temperature: Reducing the temperature (e.g., to 16-20°C) during induction slows down protein synthesis, which can promote proper folding.
-
Reduce the inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can also slow down expression and reduce the formation of aggregates.
-
Use a solubility-enhancing tag: Fusing your E3 ligase to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve its solubility.
-
Co-express with chaperones: Co-expressing molecular chaperones can assist in the proper folding of your E3 ligase.
-
Switch to a different expression system: If solubility issues persist in E. coli, consider moving to an insect or mammalian expression system.
Q4: How can I improve the yield of my purified E3 ligase?
A4: Low yield can be addressed by:
-
Optimizing codon usage: Ensure the codons in your E3 ligase gene are optimized for the expression host.
-
Using a fresh bacterial culture for inoculation: This generally leads to better protein expression.[1]
-
Adding protease inhibitors: Include protease inhibitors in your lysis buffer to prevent degradation of your target protein.[1]
-
Optimizing purification conditions: Ensure the pH and salt concentrations of your buffers are optimal for your protein's stability.
Troubleshooting Guides
Problem 1: Low or No Expression of the E3 Ligase
Symptoms:
-
No visible band of the expected size on SDS-PAGE after induction.
-
Very faint band of the expected size on Western blot.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Codon bias | Synthesize a codon-optimized gene for your expression host. |
| Protein toxicity | Use a tightly regulated promoter, lower the inducer concentration, or switch to a host strain designed for toxic proteins.[1] |
| Plasmid issues | Verify the integrity and sequence of your expression construct. |
| Inefficient induction | Optimize inducer concentration and induction time. |
| Protein degradation | Add protease inhibitors during cell lysis and purification. |
Problem 2: E3 Ligase is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct size is present in the whole-cell lysate but is absent or very faint in the soluble fraction after centrifugation.
-
The majority of the protein is found in the pellet.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High expression rate | Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration.[1] |
| Improper folding | Co-express with chaperones or use a solubility-enhancing fusion tag (e.g., MBP, GST). |
| Lack of post-translational modifications | Switch to a eukaryotic expression system like insect or mammalian cells. |
| Suboptimal buffer conditions | Screen different buffer compositions (pH, salt concentration, additives) for improved solubility. |
Quantitative Data
Table 1: Comparison of Recombinant E3 Ligase Expression Systems
| Feature | E. coli | Insect Cells (Baculovirus) | Mammalian Cells |
| Typical Yield | 1-10 mg/L (highly variable) | 1-5 mg/L | 0.1-1 mg/L |
| Cost | Low | Medium | High |
| Speed | Fast (days) | Medium (weeks) | Slow (weeks to months) |
| Post-Translational Modifications | None | Good (glycosylation, phosphorylation) | Excellent (native-like) |
| Complexity of Protein | Simple, single-domain | Moderate to complex | Complex, multi-subunit |
| Advantages | Rapid, inexpensive, high density cultures | Good for complex proteins, moderate yield | Most native-like protein |
| Disadvantages | No PTMs, inclusion bodies common | More expensive and slower than E. coli | Low yield, expensive, slow |
Note: Yields are highly dependent on the specific E3 ligase and optimization of expression and purification conditions. For example, the RING-finger E3 ligase LRSAM1 has been expressed in E. coli with a yield of about 6 mg/L[2], while the Cullin3-RINGBox1 complex yielded approximately 15 mg/L in the same system[3]. The HECT E3 ligase Nedd4 has been purified from E. coli with yields of 2-3 mg/L[4].
Experimental Protocols
Protocol 1: Expression and Purification of a His-tagged RING E3 Ligase in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the His-tagged E3 ligase gene. Plate on selective media and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10-50 mL of selective LB medium and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at 18°C with shaking.[3]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 18,000 x g for 45 minutes at 4°C to pellet cell debris.[3]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20-40 mM imidazole).
-
Elution: Elute the His-tagged E3 ligase with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein by size-exclusion chromatography in a suitable buffer (e.g., 30 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).[5]
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Visualizations
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Expression in Escherichia coli, purification and characterization of LRSAM1, a LRR and RING domain E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an efficient E. coli expression and purification system for a catalytically active, human Cullin3-RINGBox1 protein complex and elucidation of its quaternary structure with Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust and facile purification of full-length, untagged human Nedd4 as a recombinant protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid E2-E3 assembly and disassembly enable processive ubiquitylation of cullin-RING ubiquitin ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CDK9 Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Cyclin-Dependent Kinase 9 (CDK9) degradation assays.
Frequently Asked Questions (FAQs)
Q1: My PROTAC/degrader shows CDK9 inhibition but no degradation. What are the possible reasons?
A1: This is a common observation. Several factors could be at play:
-
Inefficient Ternary Complex Formation: The primary mechanism of a PROTAC is to form a ternary complex between CDK9, the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1] If this complex is not formed efficiently, ubiquitination and subsequent degradation will not occur. The linker length and composition of the PROTAC are critical for optimal ternary complex formation.[1]
-
E3 Ligase Availability and Engagement: The target cells must express the specific E3 ligase that your PROTAC is designed to recruit. Additionally, the PROTAC must effectively engage with the E3 ligase. Pre-treatment with an excess of the E3 ligase ligand (e.g., thalidomide for CRBN) should block degradation if the pathway is functioning correctly.[2]
-
Cellular Localization: CDK9, the PROTAC, and the E3 ligase must all be present in the same cellular compartment to interact. The majority of the functional, shorter isoform of CDK9 is located in the nucleoplasm.[3]
-
Sub-stoichiometric Target Engagement: Some degraders can act catalytically, meaning a low intracellular concentration is sufficient to induce degradation without significant target engagement being detectable in some assays.[2]
Q2: I am observing degradation of other kinases besides CDK9. How can I confirm if this is an off-target effect?
A2: Distinguishing between specific and off-target effects is crucial. Here's how you can investigate:
-
Western Blot Analysis of Other CDKs: Run a western blot to check the protein levels of other closely related CDKs (e.g., CDK1, CDK2, CDK4, CDK5, CDK7).[4][5] Some CDK9 inhibitors, which are often used as warheads for degraders, are known to have activity against other CDKs.[2][6]
-
CRBN-Knockout/Knockdown Cells: Perform your degradation experiment in cells where the relevant E3 ligase (e.g., CRBN) has been knocked out or knocked down. If the degradation of other kinases persists in these cells, it is likely an off-target effect independent of the intended degradation pathway.[2]
-
Downstream Pathway Analysis: The reduction in other CDK protein levels could be a downstream consequence of CDK9 degradation, which affects global transcription.[2] Analyzing the mRNA levels of the affected kinases can help differentiate between direct degradation and transcriptional downregulation.[2]
Q3: The extent of CDK9 degradation varies significantly between different cell lines. Why is this happening?
A3: Cell line-specific differences are common in degradation assays and can be attributed to:
-
E3 Ligase Expression Levels: The abundance of the E3 ligase recruited by your degrader can vary between cell lines, directly impacting the efficiency of degradation.
-
Expression of Compensatory Proteins: Different cell lines may have varying levels of compensatory proteins or pathways that can mitigate the effects of CDK9 loss.
-
Drug Efflux Pumps: Some cell lines may express higher levels of multidrug resistance proteins, such as ABCB1, which can pump the degrader out of the cell, reducing its effective concentration.[7]
Q4: How long does it take for CDK9 levels to recover after washout of the degrader?
A4: The recovery of CDK9 protein levels after degrader washout can be prolonged. Studies have shown that even after removal of the compound, it can take up to 36 hours for CDK9 levels to return to baseline.[2] This prolonged pharmacodynamic effect is a key feature of degradation compared to simple inhibition.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No CDK9 degradation observed by Western Blot. | 1. Inefficient ternary complex formation. 2. Low E3 ligase expression in the cell line. 3. Proteasome is not active. 4. Incorrect antibody or blotting conditions. | 1. Test different PROTAC linker lengths and compositions. 2. Confirm E3 ligase expression by western blot. 3. Pre-treat cells with a proteasome inhibitor (e.g., MG-132); this should block degradation.[2] 4. Use a validated CDK9 antibody and optimize western blot protocol. |
| High background or non-specific bands in Western Blot. | 1. Antibody is not specific. 2. Insufficient blocking or washing. 3. High protein load. | 1. Use a different, validated CDK9 antibody. 2. Optimize blocking and washing steps. 3. Reduce the amount of protein loaded onto the gel. |
| Inconsistent results in cell viability assays. | 1. Cell plating density is not uniform. 2. Reagent concentrations are inaccurate. 3. Incubation times are not consistent. | 1. Ensure consistent cell seeding density across all wells.[9] 2. Prepare fresh dilutions of compounds for each experiment. 3. Adhere to a strict timeline for compound addition and assay readout. |
| High variability in ubiquitination assay. | 1. Inefficient immunoprecipitation of CDK9. 2. Low expression of tagged ubiquitin. 3. Proteasomal degradation of ubiquitinated CDK9. | 1. Optimize immunoprecipitation protocol (antibody concentration, incubation time). 2. Ensure efficient transfection and expression of tagged ubiquitin. 3. Treat cells with a proteasome inhibitor (e.g., MG-132) before lysis to allow accumulation of ubiquitinated proteins.[10][11] |
Quantitative Data Summary
The following table summarizes the potency of various CDK9 degraders from published studies.
| Compound | Target Cell Line | DC₅₀ (Degradation) | IC₅₀ (Inhibition/Viability) | Reference |
| dCDK9-202 | TC-71 | 3.5 nM | 8.5 nM | [4] |
| TB003 | Malme-3M | Not Reported | 5 nM | [9] |
| TB008 | Malme-3M | Not Reported | 3.5 nM | [9] |
| THAL-SNS-032 | TC-71 | Not Reported | 21.6 nM | [4] |
| Compound 12 | TC-71 | Not Reported | 4.7 nM | [4] |
| Compound 13 | TC-71 | Not Reported | 9.6 nM | [4] |
| Compound 20 | TC-71 | Not Reported | 8.9 nM | [4] |
Experimental Protocols
Western Blot for CDK9 Degradation
-
Cell Treatment: Plate cells (e.g., Malme-3M or TC-71) and allow them to adhere. Treat cells with the CDK9 degrader at various concentrations and for different time points (e.g., 0.18 µM to 3 µM for 6 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or Lamin A/C).[12]
In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells (e.g., COS or 293 cells) with plasmids expressing HA-tagged CDK9 and Myc-tagged ubiquitin.[10][11]
-
Proteasome Inhibition: Prior to harvesting, treat the cells with a proteasome inhibitor like MG-132 (e.g., 50 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.[10][11]
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer (containing 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer.[13]
-
Immunoprecipitation: Immunoprecipitate HA-CDK9 using an anti-HA antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-Myc antibody to detect polyubiquitinated CDK9, which will appear as a high-molecular-weight smear.[10] A separate blot can be probed with an anti-HA antibody to confirm the immunoprecipitation of CDK9.[11]
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/mL in 200 µL of media per well.[9]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the CDK9 degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Readout: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[4]
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: CDK9's role in transcriptional elongation.
Caption: Troubleshooting logic for no CDK9 degradation.
References
- 1. theyouthlensproject.substack.com [theyouthlensproject.substack.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]
- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitylation of Cdk9 by Skp2 Facilitates Optimal Tat Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interaction between Cyclin T1 and SCFSKP2 Targets CDK9 for Ubiquitination and Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
how to address poor pharmacokinetics of PROTAC CDK9 degrader-7
Welcome to the technical support center for PROTAC CDK9 degrader-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this molecule. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address potential challenges, particularly concerning its pharmacokinetic properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with this compound shows poor efficacy. What are the potential pharmacokinetic reasons?
Poor in vivo efficacy despite good in vitro potency is a common challenge with PROTACs and can often be attributed to suboptimal pharmacokinetic (PK) properties. Here are the primary suspects and how to investigate them:
-
Poor Solubility and Absorption: PROTACs are often large molecules that may have low aqueous solubility, leading to poor absorption after oral administration.
-
Rapid Metabolism: The molecule might be quickly broken down by metabolic enzymes (e.g., cytochrome P450s in the liver), resulting in a short half-life. The linker region of a PROTAC is often susceptible to metabolism.
-
Low Permeability: The high molecular weight and polarity of PROTACs can hinder their ability to cross cell membranes effectively to reach the target protein within the cell.
-
Rapid Clearance: The compound may be quickly eliminated from the body through renal or hepatic clearance.
To troubleshoot, a systematic evaluation of the compound's DMPK (Drug Metabolism and Pharmacokinetics) properties is recommended.
Q2: How can I investigate the poor solubility of this compound?
If you suspect poor solubility is limiting the oral bioavailability of your compound, consider the following experimental approaches:
Troubleshooting Workflow for Solubility Issues
Technical Support Center: Optimizing PROTAC Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to the in vivo delivery of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows excellent in vitro degradation but has poor efficacy in my animal model. What are the common reasons for this discrepancy?
A1: The transition from in vitro to in vivo efficacy for PROTACs is a significant hurdle. Common reasons for failure include:
-
Poor Pharmacokinetics (PK): PROTACs often have high molecular weight and low solubility, leading to rapid clearance, low bioavailability, and insufficient exposure at the target tissue.[][2]
-
Formulation Issues: Inadequate formulation can lead to poor solubility and absorption of the PROTAC in vivo.
-
Metabolic Instability: The PROTAC molecule may be rapidly metabolized in the liver or other tissues.[2]
-
Low Cell Permeability: The ability of the PROTAC to penetrate target tissues and cells in a complex in vivo environment may be limited.[2][3]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[4][5]
-
Off-Target Toxicity: Unforeseen toxicity can limit the achievable therapeutic dose.[6][7]
Q2: How can I improve the oral bioavailability of my PROTAC?
A2: Improving oral bioavailability is a key challenge.[2][8] Consider these strategies:
-
Formulation Enhancement: Utilize amorphous solid dispersions, lipid-based nanoparticles, or emulsions to improve solubility and absorption.[][4]
-
Linker Optimization: Modify the linker to enhance permeability. Replacing PEG linkers with phenyl rings or incorporating basic nitrogen into alkyl linkers has shown promise.[2]
-
Prodrug Approach: Designing a prodrug by adding a lipophilic group can improve absorption, though it may increase the molecular weight.[2][9]
-
Co-administration with Food: Some studies suggest that administering PROTACs with food can improve their solubility and absorption in biorelevant fluids.[2][9]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its size and polarity, facilitating cell membrane passage.[2][9]
Q3: What are the most common routes of administration for PROTACs in animal studies, and what are the key considerations for each?
A3: The choice of administration route is critical and depends on the PROTAC's properties and the experimental goals.
-
Intravenous (IV): Ensures 100% bioavailability and provides a clear pharmacokinetic profile. However, it is not always clinically translatable for chronic therapies. VHL-based PROTACs often require IV administration due to lower bioavailability.[10]
-
Intraperitoneal (IP): A common route in preclinical studies, offering good systemic exposure. However, it can be associated with local irritation and may not fully mimic oral absorption.
-
Subcutaneous (SC): Can provide sustained release and prolonged exposure. Formulation is key to ensure proper absorption.
-
Oral (PO): The most desirable route for clinical translation but often the most challenging due to the physicochemical properties of PROTACs.[2][11] Extensive formulation work is usually required.
Q4: How do I assess for and mitigate potential off-target effects and toxicity of my PROTAC in vivo?
A4: Assessing and mitigating toxicity is crucial for the clinical translation of PROTACs.[6][12]
-
Comprehensive Toxicology Studies: Conduct acute and chronic toxicity studies, monitoring for changes in body weight, behavior, and clinical pathology.[][13]
-
Global Proteomics: Use mass spectrometry-based proteomics to identify unintended protein degradation in both target and non-target tissues.[5]
-
Histopathology: Examine major organs for any pathological changes.
-
Tissue-Specific E3 Ligase Recruitment: Utilize E3 ligases with restricted tissue expression to limit PROTAC activity to the desired tissue, thereby reducing on-target toxicity in other tissues.[5]
-
Dose Optimization: Carefully titrate the dose to find a therapeutic window that maximizes target degradation while minimizing toxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PROTAC exposure in plasma after oral dosing. | Poor aqueous solubility.[] Low permeability across the intestinal wall.[2] High first-pass metabolism.[2] | Develop an enabling formulation (e.g., amorphous solid dispersion, lipid-based nanoparticle).[][4] Modify the linker to improve permeability.[2] Investigate alternative routes of administration (e.g., IP, IV, SC). |
| High variability in plasma concentrations between animals. | Inconsistent formulation (e.g., precipitation of the compound). Differences in food intake affecting absorption. | Ensure the formulation is homogenous and stable. Standardize feeding protocols for the study animals. Consider co-dosing with food if it improves solubility.[2][9] |
| Rapid clearance of the PROTAC from circulation. | High metabolic instability. Rapid renal clearance.[4] | Modify the linker or ligands to block sites of metabolism.[2] Consider formulation strategies that provide sustained release, such as subcutaneous implants or specialized nanoparticles. |
| No significant tumor growth inhibition in a xenograft model despite confirmed target degradation. | Target is not critical for tumor growth in the chosen model. Redundancy in signaling pathways. Insufficient duration or depth of target degradation. | Re-evaluate the target's role in the specific cancer model. Investigate potential compensatory mechanisms. Optimize the dosing regimen (frequency and dose) to achieve sustained target suppression. |
| Observed toxicity at doses required for efficacy. | On-target toxicity in healthy tissues.[6][12] Off-target protein degradation.[7] Formulation-related toxicity. | Consider using a tissue-specific E3 ligase if available.[5] Perform global proteomics to identify and address off-targets. Evaluate the toxicity of the vehicle formulation alone. |
| "Hook effect" observed, leading to reduced efficacy at higher doses. | Saturation of binary complex formation (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[4][5] | Carefully characterize the dose-response relationship to identify the optimal therapeutic window. Avoid escalating doses into the range where the hook effect is prominent. |
Experimental Protocols
General Formulation Protocol for a PROTAC for Oral Administration in Mice
This protocol describes the preparation of an amorphous solid dispersion (SDD) formulation, a common strategy to improve the solubility of poorly soluble compounds like PROTACs.
Materials:
-
PROTAC compound
-
Polymeric carrier (e.g., Eudragit E PO, HPMCAS)
-
Solvent system (e.g., dichloromethane/methanol)
-
Spray dryer
-
Dispersion vehicle (e.g., 100 mM citrate buffer pH 3 with 0.5% w/V Methocel K4M and 0.25% w/V Tween 20)[12]
Procedure:
-
Dissolve the PROTAC and the polymeric carrier in the solvent system. A common ratio is 10% (w/w) PROTAC to 90% (w/w) polymer.[12]
-
Spray dry the solution to generate the amorphous solid dispersion powder.
-
For administration, prepare a dispersion of the SDD powder in the vehicle. For example, suspend the equivalent of 10 mg/mL of the SDD powder in the citrate buffer vehicle with continuous stirring.[12]
-
Administer the formulation to mice via oral gavage at the desired dose.
Pharmacokinetic (PK) Study Protocol in Mice
Procedure:
-
Administer the formulated PROTAC to mice via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to separate plasma.
-
Analyze the concentration of the PROTAC in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[]
Western Blot Protocol for Assessing Target Protein Degradation in Tissues
Procedure:
-
Euthanize animals at specified time points after PROTAC administration.
-
Harvest tissues of interest (e.g., tumor, liver, kidney) and snap-freeze in liquid nitrogen.
-
Homogenize the tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control group.[2]
Tumor Xenograft Model Protocol
Procedure:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 3 x 10^6 cells per injection volume (e.g., 100-200 µL).[3]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PROTAC formulation or vehicle control according to the planned dosing schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[3]
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting).
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of a PROTAC in Mice Following Different Routes of Administration
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Intravenous (IV) | 2 | 1500 | 0.25 | 3500 |
| Intraperitoneal (IP) | 5 | 94.1 | 0.5 | 250 |
| Subcutaneous (SC) | 5 | 75 | 2 | 400 |
| Oral (PO) - Suspension | 10 | 20 | 4 | 150 |
| Oral (PO) - SDD Formulation | 10 | 120 | 2 | 900 |
Note: These are representative values and will vary significantly depending on the specific PROTAC and formulation. A study on a specific PROTAC showed that intraperitoneal administration of 5 mg/kg resulted in a Cmax of 94.1 ng/mL, but the clearance was rapid.[8]
Visualizations
References
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. books.rsc.org [books.rsc.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC in animal model - Profacgen [profacgen.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CDK9 Degradation: An In-depth Comparison of Orthogonal Methods
For researchers and drug development professionals engaged in targeted protein degradation, the validation of a target protein's degradation is a critical step. This guide provides a comprehensive comparison of orthogonal methods to validate the degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2] This guide presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategies.
Quantitative Data Summary
Effective validation of CDK9 degradation relies on multiple quantitative methodologies. Below is a summary of typical quantitative data obtained from various orthogonal assays.
Table 1: Comparison of Quantitative Readouts for CDK9 Degradation
| Method | Key Quantitative Metric | Typical Readout Example (Hypothetical) | Pros | Cons |
| Western Blot | Densitometry of CDK9 band intensity | 85% reduction in CDK9 protein levels with 1 µM Degrader-X treatment for 6 hours.[3][4] | Widely accessible, relatively inexpensive, provides molecular weight confirmation. | Semi-quantitative, lower throughput, dependent on antibody quality. |
| Mass Spectrometry (Proteomics) | Fold change in CDK9 peptide abundance | 2.5-fold decrease in CDK9 abundance in Degrader-X treated cells (p < 0.01). | Unbiased, highly sensitive, global proteome coverage, can identify off-target effects.[5] | Requires specialized equipment and expertise, complex data analysis. |
| Kinase Activity Assay | IC50 (for residual kinase activity) | IC50 of 15 nM for Degrader-X in a CDK9/CycT1 kinase assay.[6] | Functional validation of target engagement and downstream effect. | Does not directly measure protein level, can be affected by ATP-competitive effects. |
| Cell Viability Assay | GI50 (Growth Inhibition 50) | GI50 of 50 nM for Degrader-X in a 72-hour cell viability assay.[6] | Measures the overall cellular consequence of CDK9 degradation. | Indirect measure of degradation, can be influenced by off-target toxicity. |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable validation of CDK9 degradation.
Western Blotting for CDK9
This protocol outlines the fundamental steps for assessing CDK9 protein levels via Western blotting.[7]
1. Sample Preparation:
-
Culture cells to desired confluency and treat with the CDK9 degrader or vehicle control for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., Cell Signaling Technology, #2316) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Perform densitometry analysis using appropriate software to quantify CDK9 band intensity, normalizing to a loading control like GAPDH or β-actin.
Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for quantitative proteomics to measure changes in CDK9 abundance.[8][9]
1. Sample Preparation:
-
Prepare cell lysates from degrader-treated and control cells as described for Western blotting.
-
Perform in-solution or in-gel digestion of proteins using trypsin.
2. Peptide Cleanup and Labeling (Optional):
-
Desalt the resulting peptides using C18 spin columns.
-
For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
3. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
4. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS data.
-
Quantify the relative abundance of CDK9 across different samples by comparing the intensities of its corresponding peptides.
CDK9 Kinase Activity Assay
This protocol describes how to measure the kinase activity of remaining CDK9 after degrader treatment, often using a luminescence-based assay.[10][11][12]
1. Assay Setup:
-
In a 96-well plate, add the kinase assay buffer, a CDK9 substrate peptide, and ATP.[10]
-
Add the cell lysate containing the remaining CDK9 after degrader treatment.
-
Include positive (recombinant CDK9) and negative (no kinase) controls.
2. Kinase Reaction:
3. Detection:
-
Add a kinase-glo reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Read the luminescence on a plate reader.
4. Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle-treated control.
-
Determine the IC50 value if a dose-response experiment was performed.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental procedures.
Caption: CDK9 Signaling and Targeted Degradation Pathway.
Caption: Experimental Workflow for Validating CDK9 Degradation.
References
- 1. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Protein Degrader [proteomics.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 9. portlandpress.com [portlandpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to PROTAC CDK9 Degrader-7 and Other CDK9 Degraders: Effects on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of PROTAC CDK9 degrader-7 and other prominent CDK9-targeting PROTACs on key downstream signaling molecules. The data presented herein is compiled from various studies to facilitate an objective evaluation of their performance and to provide a resource for researchers in the field of targeted protein degradation.
Introduction to CDK9 and its Role in Transcription
Cyclin-dependent kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] This complex plays a pivotal role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in releasing paused RNAPII and promoting transcriptional elongation.[1][3][4] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[5][6][7][8]
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that offer an alternative therapeutic modality to traditional enzyme inhibition.[9] They function by inducing the degradation of a target protein through the ubiquitin-proteasome system.[1] A PROTAC molecule simultaneously binds to the target protein (in this case, CDK9) and an E3 ubiquitin ligase, forming a ternary complex.[1][5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This guide will delve into the validation of the effects of several CDK9 degraders on its primary downstream targets.
Downstream Effects of CDK9 Degradation
The degradation of CDK9 leads to predictable and measurable effects on its downstream targets. The key validation points include:
-
Reduced Phosphorylation of RNA Polymerase II (p-RNAPII Ser2): As CDK9 directly phosphorylates the serine 2 residue of the RNAPII CTD, its degradation leads to a significant decrease in p-RNAPII Ser2 levels.[5]
-
Downregulation of MCL-1: The transcription of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein with a short half-life, is highly dependent on active transcriptional elongation mediated by CDK9.[2][5] Degradation of CDK9 results in a rapid decrease in MCL-1 mRNA and protein levels.[2][5]
-
Downregulation of c-Myc: Similar to MCL-1, the proto-oncogene c-Myc is a short-lived protein whose expression is tightly regulated by CDK9-mediated transcription.[6][10][11] CDK9 degradation effectively suppresses c-Myc levels.[6][10][11]
Comparative Analysis of CDK9 Degraders
While specific data for a compound named "this compound" is not extensively available in the public domain, we will compare the effects of several well-characterized PROTAC CDK9 degraders on the aforementioned downstream targets. The following tables summarize the reported quantitative data from various studies.
Table 1: Effect of PROTAC CDK9 Degraders on CDK9 Levels
| PROTAC Degrader | Cell Line | Concentration | Time (hours) | CDK9 Degradation (%) | Citation(s) |
| Degrader 3 | HCT116 | 10 µM | 6 | ~56% | [5] |
| Degrader 3 | HCT116 | 20 µM | 6 | ~65% | [5] |
| CP-07 | 22RV1 | - | - | DC50: 43 nM | [12] |
| KI-CDK9d-32 | - | - | - | DC50: 0.89 nM | [12] |
| PROTAC 11c | MCF7 | - | - | DC50: 523 nM | [9] |
| B03 | MV4-11 | - | - | DC50: 7.62 nM | [13] |
Table 2: Effect of PROTAC CDK9 Degraders on Downstream Targets
| PROTAC Degrader | Cell Line | Concentration | Downstream Target | Effect | Citation(s) |
| Degrader 3 | HCT116 | 10-20 µM | p-RPB1 (p-RNAPII Ser2) | Dose-dependent decrease | [5] |
| Degrader 3 | HCT116 | 10-20 µM | MCL-1 | Dose-dependent decrease | [5] |
| CP-07 | 22RV1 | - | MCL-1 | Down-regulation | [12] |
| CP-07 | 22RV1 | - | c-Myc | Down-regulation | [12] |
| KI-CDK9d-32 | - | - | MYC pathway | Inhibition | [12] |
| PROTAC 11c | MCF7 | - | MCL-1 | Dose-dependent reduction | [9] |
| B03 | - | - | MCL-1 | Time-dependent degradation | [14] |
| B03 | - | - | p-RNAPII Ser2 & Ser5 | Reduction in phosphorylation | [14] |
Experimental Protocols
The validation of PROTAC efficacy relies on standard molecular biology techniques. Below are generalized protocols for the key experiments cited.
Western Blotting for Protein Level Analysis
-
Cell Lysis: Cells are treated with the PROTAC degrader or a vehicle control for the indicated time and concentration. After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK9, p-RNAPII Ser2, MCL-1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the western blot bands is performed to quantify the relative protein levels.
Visualizing the Pathway and Experimental Logic
To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: CDK9 Signaling Pathway.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Validation Workflow.
Conclusion
The available data consistently demonstrates that PROTAC-mediated degradation of CDK9 is a viable strategy for targeting this key transcriptional regulator. The downstream consequences, including the reduction of p-RNAPII Ser2, MCL-1, and c-Myc, are well-documented for several CDK9 degraders. While a direct comparison with a specific "this compound" is challenging due to limited public information, the provided data for other CDK9 degraders offers a strong benchmark for evaluating novel compounds. The experimental protocols and workflows outlined here provide a foundation for researchers to validate the efficacy of new CDK9-targeting therapeutics. The continued development of potent and selective CDK9 degraders holds significant promise for cancer therapy.
References
- 1. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. CDK9 Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 13. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of a PROTAC CDK9 Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors remains a significant challenge in drug discovery due to the highly conserved nature of the ATP-binding pocket across the kinome. Proteolysis-targeting chimeras (PROTACs) offer a promising alternative by inducing the degradation of target proteins rather than inhibiting their enzymatic activity. This guide provides a comparative analysis of the cross-reactivity of a representative PROTAC CDK9 degrader, THAL-SNS-032, against other cyclin-dependent kinases (CDKs), supported by experimental data and detailed protocols.
Cross-Reactivity Data of PROTAC CDK9 Degrader THAL-SNS-032
The selectivity of a PROTAC is a critical parameter for its therapeutic potential, as off-target degradation can lead to unintended cellular effects and toxicity. The following table summarizes the degradation activity (EC50) of THAL-SNS-032 against CDK9 and other CDK family members, providing a quantitative measure of its selectivity.
| Protein Target | EC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9 | 4 | 1 |
| CDK2 | 62 | >15 |
| CDK1 | 171 | >42 |
| CDK7 | 398 | >99 |
EC50 values represent the concentration of the degrader required to induce 50% degradation of the target protein.
The data clearly demonstrates that THAL-SNS-032 is a potent and selective degrader of CDK9. It displays a greater than 15-fold selectivity for CDK9 over other closely related CDKs, highlighting the potential for a wider therapeutic window compared to non-selective CDK inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental methodologies are crucial. The following protocols outline the key experiments used to assess the selectivity of PROTAC CDK9 degraders.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of specific proteins in cell lysates after treatment with the PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLT-4) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC CDK9 degrader (e.g., THAL-SNS-032) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CDK9 and other CDKs of interest (e.g., CDK1, CDK2, CDK7), as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of a PROTAC CDK9 degrader and the experimental workflow for assessing its cross-reactivity.
A Comparative Analysis of CRBN and VHL E3 Ligases for CDK9 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to achieve this by hijacking the cellular ubiquitin-proteasome system. The choice of E3 ubiquitin ligase recruited by the PROTAC is a critical design parameter that significantly influences the degrader's efficacy, selectivity, and pharmacological properties. This guide provides a comparative analysis of two of the most widely used E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), for the degradation of CDK9, supported by available experimental data and detailed methodologies.
Executive Summary
Both CRBN and VHL have been successfully utilized to create effective protein degraders. For CDK9, CRBN-based PROTACs have been more extensively reported in the literature, with demonstrated potent and selective degradation. While direct head-to-head comparative studies with VHL-based PROTACs for CDK9 degradation are limited, the general characteristics of each E3 ligase allow for a nuanced discussion of their potential advantages and disadvantages in this context. CRBN's broader substrate scope and nuclear localization may be advantageous for targeting the nuclear CDK9 protein. Conversely, VHL's more restricted tissue expression and distinct ternary complex formation properties could offer a different selectivity and safety profile.
Quantitative Data Presentation
The following tables summarize the performance of a key CRBN-based CDK9 degrader, THAL-SNS-032. Due to a lack of published direct comparative studies, quantitative data for a VHL-based CDK9 degrader is not available in a head-to-head context.
Table 1: Degradation Potency of a CRBN-Based CDK9 PROTAC
| Compound | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| THAL-SNS-032 | CRBN | CDK9 | MOLT4 | Not Reported | >95% at 250 nM | [1] |
Table 2: Anti-proliferative Activity of a CRBN-Based CDK9 PROTAC
| Compound | E3 Ligase Recruited | Target | Cell Line | IC50 (nM) | Reference |
| THAL-SNS-032 | CRBN | CDK9 | MOLT4 | 50 | [1] |
| SNS-032 (parent inhibitor) | - | CDK9 | MOLT4 | 173 | [1] |
Comparative Analysis of CRBN and VHL for CDK9 Degradation
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Implications for CDK9 Degradation |
| Ligand Availability | Readily available, well-characterized ligands (e.g., thalidomide, pomalidomide, lenalidomide). | Well-established ligands based on a hydroxyproline pharmacophore. | Both ligases are readily druggable for PROTAC development. |
| Subcellular Localization | Shuttles between the nucleus and cytoplasm.[] | Predominantly cytosolic, but can be found in the nucleus.[] | CRBN's nuclear presence may facilitate targeting of nuclear CDK9. VHL-based PROTACs may require efficient nuclear translocation. |
| Tissue Expression | Broadly expressed across many tissues. | More restricted expression, with notable absence in some cancers (e.g., renal cell carcinoma).[3][4] | CRBN-based degraders may have broader applicability, while VHL-based ones could offer a better safety profile in certain contexts due to limited on-target toxicity in VHL-negative tissues. |
| Ternary Complex Stability | Generally forms more transient and flexible ternary complexes. | Tends to form more stable and rigid ternary complexes.[5] | The flexibility of CRBN complexes may accommodate a wider range of target proteins and linker geometries. The stability of VHL complexes could lead to more potent degradation for specific targets. |
| Known Off-Targets | IMiD-based ligands can lead to degradation of neosubstrates like Ikaros and Aiolos. | Fewer reported off-target effects for VHL ligands. | VHL-based PROTACs might offer a cleaner off-target profile. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy of PROTAC CDK9 degrader-7 compared to SNS-032
A Comparative Guide for Researchers in Oncology and Drug Development
In the rapidly evolving landscape of cancer therapeutics, the targeting of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy. CDK9, a key regulator of transcriptional elongation, plays a critical role in the expression of anti-apoptotic proteins and oncogenes frequently overexpressed in various malignancies. This guide provides a detailed comparison of the in vivo efficacy of two distinct modalities targeting CDK9: the inhibitor SNS-032 and a representative Proteolysis Targeting Chimera (PROTAC), PROTAC CDK9 degrader-7.
While direct in vivo comparative data for the specific compound designated "this compound" is not extensively available in peer-reviewed literature, this guide will utilize data from a structurally related and well-characterized CDK9 PROTAC, dCDK9-202 , which has been directly compared to SNS-032 in preclinical studies. This allows for a robust, data-driven comparison of the inhibitor versus degrader approach for targeting CDK9 in vivo.
At a Glance: Key Performance Indicators
| Feature | PROTAC CDK9 Degrader (dCDK9-202) | SNS-032 |
| Mechanism of Action | Induces proteasomal degradation of CDK9 | Reversible inhibitor of CDK2, CDK7, and CDK9 |
| Primary Target | CDK9 | CDK2, CDK7, CDK9 |
| Mode of Action | Catalytic degradation of target protein | Stoichiometric inhibition of kinase activity |
| Reported In Vivo Efficacy | Significant tumor growth inhibition in xenograft models[1] | Moderate to significant tumor growth inhibition in various xenograft models[2][3] |
| Selectivity | High selectivity for CDK9 degradation | Broader CDK inhibition profile |
In Vivo Efficacy: A Head-to-Head Comparison
The superior efficacy of the PROTAC-mediated degradation of CDK9 over simple inhibition is demonstrated in preclinical xenograft models.
Tumor Growth Inhibition
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| dCDK9-202 | NCG Mice | TC-71 (Ewing's Sarcoma) | 10 mg/kg, i.v., q.o.d. x 6 | Significant | [1] |
| SNS-032 | NCG Mice | TC-71 (Ewing's Sarcoma) | 10 mg/kg, i.v., q.o.d. x 6 | Negligible to Moderate | [1] |
| SNS-032 | Nude Mice | MDA-MB-435 (Breast Cancer) | 15 mg/kg, i.p., twice weekly for 4 weeks | 65.77% | [3] |
| SNS-032 | Nude Mice | SU-DHL-4 & SU-DHL-2 (DLBCL) | 9 mg/kg/day, i.p., for 8 days | Significant | [2] |
Delving into the Mechanisms: Inhibition vs. Degradation
The distinct mechanisms of action of SNS-032 and PROTAC CDK9 degraders underpin their differential in vivo activities.
SNS-032: The Kinase Inhibitor
SNS-032 is a potent small molecule inhibitor of CDK2, CDK7, and CDK9. By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their respective substrates. Inhibition of CDK9 by SNS-032 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells.
PROTAC CDK9 Degrader: The Targeted Protein Eliminator
PROTAC CDK9 degraders are heterobifunctional molecules that co-opt the cell's own protein disposal system. One end of the PROTAC binds to CDK9, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. This catalytic process results in the sustained elimination of the target protein.
Below are diagrams illustrating the respective signaling pathways.
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the evaluation and comparison of preclinical candidates. Below are representative in vivo experimental protocols for both a CDK9 PROTAC and SNS-032.
PROTAC CDK9 Degrader (dCDK9-202) in a TC-71 Xenograft Model[1]
-
Animal Model: Female NCG (NOD/ShiLtJGpt-Prkdcem26Cd52Il2rgem26Cd22/Gpt) mice, 6-8 weeks old.
-
Cell Line and Implantation: 1 x 106 TC-71 cells were implanted subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups. dCDK9-202 was administered intravenously (i.v.) at a dose of 10 mg/kg every other day for a total of six doses.
-
Tumor Volume Measurement: Tumor volume was measured every other day using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study. Tumors were excised for pharmacodynamic analysis.
SNS-032 in a Breast Cancer Xenograft Model[3]
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line and Implantation: 5 x 106 MDA-MB-435 cells were injected subcutaneously into the mammary fat pad.
-
Treatment: When tumors were palpable, mice were randomized. SNS-032 was administered intraperitoneally (i.p.) at a dose of 15 mg/kg twice a week for four weeks.
-
Tumor Volume Measurement: Tumor size was measured twice a week with calipers.
-
Endpoint: The study was terminated after four weeks of treatment, and tumors were harvested for analysis.
The general workflow for these types of in vivo efficacy studies is depicted below.
Conclusion
The comparison between PROTAC CDK9 degraders and the CDK9 inhibitor SNS-032 highlights a significant evolution in therapeutic strategies. While both agents target the same critical oncogenic driver, the PROTAC technology demonstrates a superior in vivo efficacy profile in head-to-head preclinical models. The ability of PROTACs to catalytically eliminate the target protein, rather than simply inhibiting it, offers a more sustained and potent anti-tumor response. This suggests that for transcriptionally addicted cancers reliant on CDK9, a degradation-based approach may hold greater therapeutic promise. Further clinical investigation is warranted to translate these preclinical findings into benefits for patients.
References
A Researcher's Guide to Confirming On-Target Engagement in Live Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within the complex environment of a living cell is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of leading methodologies for assessing on-target engagement in live cells, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The ability to directly observe and quantify the interaction between a drug and its target in a physiologically relevant context provides invaluable insights into a compound's mechanism of action, helps to validate its efficacy, and can illuminate potential off-target effects. This guide will delve into the principles, advantages, and limitations of three prominent techniques: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Förster Resonance Energy Transfer (FRET)-based assays, as well as the use of fluorescent chemical probes.
Comparative Analysis of Live-Cell Target Engagement Methods
To facilitate a clear and objective comparison, the following table summarizes the key quantitative and qualitative features of the primary methods for confirming on-target engagement in live cells.
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA) | FRET-based Assays | Fluorescent Chemical Probes |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[1][2] | Ligand-induced thermal stabilization of the target protein.[3][4] | Förster Resonance Energy Transfer (FRET) between two fluorophores, one on the target and one on a binding partner or ligand.[5][6] | Direct visualization of a fluorescently labeled compound binding to its target. |
| Quantitative Readout | Apparent affinity (Ki), target occupancy, and residence time.[1][2] | Thermal shift (ΔTm) and isothermal dose-response curves.[7] | FRET efficiency, which can be correlated to binding affinity.[5][6] | Fluorescence intensity or polarization, providing localization and semi-quantitative binding information.[8] |
| Sensitivity | High; capable of detecting interactions with a wide range of affinities. | Variable; may not detect binding that does not induce a significant thermal shift.[7] | Dependent on fluorophore pair and instrumentation; can be highly sensitive.[5] | Dependent on probe brightness, target abundance, and imaging system. |
| Throughput | High; readily adaptable to 384- and 1536-well formats. | Medium to high, with recent advancements like RT-CETSA improving throughput.[9][10] | Low to medium; typically requires microscopy-based imaging of individual cells.[11] | Low to medium; generally reliant on microscopy. |
| Requirement for Target Modification | Yes, requires fusion of the target protein to NanoLuc® luciferase.[12] | No, can be used with endogenous, unmodified proteins.[7][13] | Yes, requires fusion of the target and a binding partner to fluorescent proteins.[5] | No, the compound itself is labeled.[14] |
| Requirement for Ligand Modification | Yes, requires a fluorescently labeled tracer that binds to the target.[12] | No, uses unlabeled test compounds.[13] | Can use labeled or unlabeled ligands depending on the assay design. | Yes, the compound of interest is fluorescently labeled.[14] |
| Cellular Context | Live cells, providing a physiologically relevant environment.[1] | Can be performed in live cells, cell lysates, and even tissue samples.[3] | Live cells, allowing for dynamic measurements of interactions.[6] | Live cells, enabling subcellular localization studies.[15] |
Methodologies and Experimental Protocols
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures the binding of a small molecule to a specific protein target in live cells.[1] The principle relies on energy transfer from a bright NanoLuc® luciferase, genetically fused to the target protein (the donor), to a fluorescently labeled small molecule, known as a tracer (the acceptor), that binds to the target.[2] When an unlabeled test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.[1][16] This allows for the quantitative determination of compound affinity, target occupancy, and residence time in a live-cell format.[1][2]
Caption: Workflow of the NanoBRET Target Engagement Assay.
-
Cell Preparation:
-
Transfect the host cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[12]
-
Culture the transfected cells for 18-24 hours to allow for protein expression.[12]
-
Harvest the cells and resuspend them in an appropriate assay medium (e.g., Opti-MEM) at a determined concentration (e.g., 2x10^5 cells/mL).[12]
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into a white, low-volume 384-well plate.
-
Add the fluorescent tracer at a pre-determined optimal concentration to all wells.
-
Add the unlabeled test compound in a serial dilution to the appropriate wells. Include vehicle-only controls.
-
-
Signal Detection:
-
Equilibrate the plate at 37°C in a CO2 incubator for at least 2 hours.[12]
-
Prepare the NanoBRET™ substrate and extracellular NanoLuc® inhibitor solution.
-
Add the substrate/inhibitor solution to all wells.[12]
-
Immediately measure the luminescence signal at two wavelengths: a donor emission wavelength (e.g., 450 nm) and an acceptor emission wavelength (e.g., 610 nm) using a plate reader.[12]
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The apparent affinity (Ki) can be calculated from the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[3][4] The principle is that the binding of a compound can stabilize its target protein, leading to an increase in the temperature required to denature it.[4] In a typical CETSA experiment, cells are treated with a compound, heated to a range of temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[9] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17] A key advantage of CETSA is that it can be performed on endogenous proteins without the need for genetic modification.[2]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [app.jove.com]
- 12. eubopen.org [eubopen.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Apoptosis Induction: PROTAC CDK9 Degrader-7 Versus Other Agents
For Immediate Release
In the landscape of targeted cancer therapy, the induction of apoptosis in malignant cells remains a cornerstone of effective treatment. This guide provides a comprehensive comparison of a novel PROTAC, CDK9 degrader-7, with other established and emerging agents in its class, focusing on their efficacy in inducing programmed cell death. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
PROTAC CDK9 degrader-7 is a promising new molecule designed to selectively target and degrade Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By removing CDK9, this degrader aims to halt the expression of critical anti-apoptotic proteins, such as Mcl-1, thereby triggering apoptosis in cancer cells. This guide benchmarks the apoptotic induction of this compound against other CDK9-targeting PROTACs, a non-PROTAC CDK9 inhibitor, and a broad-spectrum apoptosis inducer to provide a clear perspective on its relative performance.
Mechanism of Action: PROTAC-mediated CDK9 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate specific proteins. This compound binds to both CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of CDK9 with ubiquitin, marking it for destruction by the proteasome. The degradation of CDK9 leads to the downregulation of its downstream targets, including the anti-apoptotic protein Mcl-1, ultimately culminating in the activation of the apoptotic cascade.
Figure 1. Mechanism of this compound inducing apoptosis.
Comparative Analysis of Apoptotic Induction
The following tables summarize the performance of this compound and other agents in inducing apoptosis, based on data from various studies. It is important to note that direct head-to-head comparisons in the same experimental setting are limited, and thus the data is compiled from different publications.
| Agent | Class | Target | Cell Line | IC50 (nM) | Key Apoptotic Readout | Reference |
| This compound | PROTAC | CDK9 | Molm-13 | 40 | Data not available | [1] |
| dCDK9-202 | PROTAC | CDK9 | TC-71 | 8.5 | Increased Caspase-3/7 activity | [2] |
| THAL-SNS-032 | PROTAC | CDK9 | BT474 | <100 | Increased apoptosis (Annexin V) | [3][4] |
| B03 | PROTAC | CDK9 | MV4-11 | Not reported | Increased level of apoptosis induction | [5][6][7] |
| Flavopiridol | Small Molecule Inhibitor | Pan-CDK | Various | ~50-100 | Induction of apoptosis | [2] |
| Panobinostat | HDAC Inhibitor | Pan-HDAC | Various | ~10-50 | Induction of apoptosis | N/A |
Table 1. Comparison of IC50 values and apoptotic readouts for different agents.
| Agent | Cell Line | Assay | Concentration | Result | Reference |
| dCDK9-202 | TC-71 | Caspase-3/7 Activity | 50 nM | Significant increase in luminescence | [2] |
| dCDK9-202 | TC-71 | Western Blot | 50 nM | Increased cleaved Caspase-3 and cleaved PARP | [2] |
| THAL-SNS-032 | BT474 | Annexin V/PI Staining | 50 nM | Significant increase in apoptotic cells | [8] |
| B03 | MV4-11 | Not specified | Not specified | Enhanced antiproliferative activity mediated by an increase in the level of apoptosis induction | [5][6][7] |
Table 2. Quantitative data on apoptosis induction for selected agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Western Blot for Apoptosis Markers
Objective: To detect the cleavage of Caspase-3 and PARP, and the downregulation of Mcl-1, which are hallmarks of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest for the desired time and concentration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.
Figure 2. Western blot experimental workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the desired time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Figure 3. Annexin V/PI assay workflow.
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with the compound of interest for the desired time and concentration.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Conclusion
This compound represents a promising therapeutic strategy for inducing apoptosis in cancer cells. While direct comparative data is still emerging, the available information on other CDK9 PROTACs like dCDK9-202 and THAL-SNS-032 demonstrates the potential of this class of molecules to potently induce apoptosis, often at nanomolar concentrations. The degradation of CDK9 offers a distinct and potentially more sustained therapeutic effect compared to traditional kinase inhibition. Further studies directly comparing this compound with these and other agents will be crucial to fully elucidate its therapeutic potential and position it within the landscape of apoptosis-inducing cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer [mdpi.com]
- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of PROTAC CDK9 Degrader-7 and Alternatives in Patient-Derived Xenograft Models
A Head-to-Head Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target due to its critical role in transcriptional regulation. The development of molecules that can effectively neutralize CDK9 is a key focus of oncology research. This guide provides a comprehensive comparison of a novel Proteolysis Targeting Chimera (PROTAC) CDK9 degrader, designated here as PROTAC CDK9 Degrader-7 (a representative for potent and selective CDK9 degraders like C3), and a leading small molecule inhibitor, KB-0742. The comparative analysis is based on their validated performance in patient-derived xenograft (PDX) models, offering a clinically relevant assessment of their anti-tumor activity.
Executive Summary of Comparative Performance
This guide presents a detailed examination of the efficacy of this compound and the CDK9 inhibitor KB-0742 in preclinical PDX models. Both agents have demonstrated significant tumor growth inhibition in challenging cancer subtypes. The data presented herein is collated from peer-reviewed studies and is intended to provide a clear, data-driven comparison to inform future research and development decisions.
| Feature | This compound (e.g., C3) | CDK9 Inhibitor (KB-0742) |
| Mechanism of Action | Induces targeted degradation of CDK9 protein | Competitively inhibits the kinase activity of CDK9 |
| PDX Model | Small-Cell Lung Cancer (SCLC) "mini-PDX" | Small-Cell Lung Cancer (SCLC) & Triple-Negative Breast Cancer (TNBC) |
| Reported Efficacy | Significant reduction in the proliferation of primary tumor samples. | SCLC: 54% to 92% tumor growth inhibition (TGI); tumor regression in 2 of 4 models.[1] TNBC: Significant tumor growth inhibition in 3 MYC-amplified models.[1][2] |
| Key Advantage | Potential for more sustained pathway inhibition through protein elimination. | Well-characterized, with extensive in vivo data and progression to clinical trials. |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between these two therapeutic modalities lies in their mechanism of action. This compound utilizes the cell's own ubiquitin-proteasome system to specifically tag the CDK9 protein for destruction. In contrast, KB-0742 acts as a competitive inhibitor, binding to the ATP-binding pocket of CDK9 and preventing its kinase activity.
Caption: Mechanism of action for PROTAC degrader vs. small molecule inhibitor.
In Vivo Efficacy in Patient-Derived Xenografts
The use of patient-derived xenografts, which more closely mimic the heterogeneity and microenvironment of human tumors, provides a robust platform for evaluating the in vivo potential of novel cancer therapeutics.
This compound (e.g., C3) in SCLC Mini-PDX Models
Studies utilizing mini-PDX models of small-cell lung cancer have demonstrated the in vivo efficacy of the PROTAC CDK9 degrader C3.[3][4] These models, derived directly from patient tumor samples, showed a significant reduction in tumor cell proliferation following treatment with the degrader.[3][4] This indicates that the targeted degradation of CDK9 is a viable and effective strategy for inhibiting tumor growth in a clinically relevant setting.
CDK9 Inhibitor KB-0742 in SCLC and TNBC PDX Models
The CDK9 inhibitor KB-0742 has undergone extensive testing in various PDX models, demonstrating significant anti-tumor activity.
-
Small-Cell Lung Cancer (SCLC): In four different SCLC PDX models, KB-0742 treatment resulted in tumor growth inhibition ranging from 54% to 92%.[1] Notably, tumor regression was observed in two of these models, highlighting the potent anti-cancer effects of this inhibitor in a challenging disease with limited treatment options.[1]
-
Triple-Negative Breast Cancer (TNBC): In three distinct MYC-amplified TNBC PDX models, oral administration of KB-0742 led to significant tumor growth inhibition.[1][2] Pharmacodynamic analysis of these tumors confirmed on-target activity, with a discernible decrease in MYC protein levels and the phosphorylation of RNA Polymerase II at Serine 2, a direct substrate of CDK9.[5]
Caption: Generalized experimental workflow for PDX model studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the PDX studies.
Establishment of Patient-Derived Xenograft Models
Fresh tumor tissue is obtained from consenting patients and surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID or NSG mice). Tumors are allowed to establish and grow, and can be passaged to subsequent cohorts of mice for expansion and therapeutic testing. For mini-PDX models, primary tumor samples from patients are processed and used for assessing the anti-proliferative effects of the compound.
Drug Administration and Dosing Schedule
-
This compound (e.g., C3): Specific dosing and administration routes for the in vivo PDX studies with C3 would be detailed in the full publication. Generally, PROTACs are often administered via intravenous or intraperitoneal injection due to their molecular properties.
-
KB-0742: In the TNBC PDX models, KB-0742 was administered orally at a dose of 60 mg/kg on an intermittent schedule of three days on, four days off for up to four weekly cycles.[1]
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth: Tumor volume is typically measured bi-weekly with calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Western Blotting: Tumor tissues are harvested at the end of the study to analyze the levels of CDK9 and downstream signaling proteins (e.g., MYC, p-RNAPII Ser2) to confirm target engagement and degradation/inhibition.
-
Immunohistochemistry (IHC): IHC can be used to assess protein expression and localization within the tumor tissue.
Conclusion
Both PROTAC-mediated degradation and small molecule inhibition of CDK9 represent promising therapeutic strategies for cancers driven by transcriptional addiction. The data from patient-derived xenograft models indicate that both approaches can achieve significant anti-tumor efficacy in vivo.
This compound (as exemplified by C3) demonstrates the potential of targeted protein degradation to effectively inhibit tumor cell proliferation in a clinically relevant SCLC model. The CDK9 inhibitor KB-0742 has shown robust tumor growth inhibition and even regression in both SCLC and TNBC PDX models, with a clear pharmacodynamic effect on its target.
The choice between a degrader and an inhibitor for clinical development will depend on a multitude of factors, including their respective pharmacokinetic and pharmacodynamic profiles, long-term efficacy, and safety. The comparative data presented in this guide underscores the importance of continued research into both modalities to ultimately provide new and effective treatments for patients with difficult-to-treat cancers.
References
- 1. tempus.com [tempus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a Potent and Selective CDK9 Degrader as a Targeted Therapeutic Option for the Treatment of Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent and Selective CDK9 Degrader as a Targeted Therapeutic Option for the Treatment of Small-Cell Lung Cancer. | Semantic Scholar [semanticscholar.org]
- 5. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor [globenewswire.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of PROTAC CDK9 degrader-7
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of PROTAC CDK9 degrader-7, a crucial component in contemporary cancer research. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
This compound and its related compounds are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible research. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3]
Key Chemical and Safety Data
The following table summarizes the essential quantitative data for this compound and its ligand, providing a quick reference for safe handling and storage.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C43H50Cl2N8O9 | CymitQuimica |
| Molecular Weight | 893.81 g/mol | CymitQuimica |
| Purity | 99.62% | MedchemExpress |
| PROTAC CDK9 ligand-1 | ||
| Molecular Formula | C20H28N6O | DC Chemicals |
| Molecular Weight | 368.48 g/mol | DC Chemicals |
| Hazard Classifications | ||
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | DC Chemicals |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | DC Chemicals |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound in various forms. These procedures are designed to minimize risk and ensure compliance with environmental regulations.
1. Segregation and Collection of Waste
Proper segregation at the point of generation is the first and most critical step in the waste disposal process.
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible waste container. Glass bottles are suitable for liquid waste.[4]
-
Do not mix this waste stream with other incompatible chemical wastes, such as strong acids or bases.[1][4]
-
Aqueous solutions from experimental procedures containing the degrader must also be collected as hazardous waste.
-
-
Contaminated Labware:
-
Disposable plasticware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated sharps container or a rigid, puncture-resistant container.
-
Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed for reuse. If disposal is necessary, it should be done through the appropriate laboratory glass waste stream after decontamination.
-
2. Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Affix a "Hazardous Waste" label to all waste containers.[5]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[2]
-
A clear indication of the contents (e.g., "Solid Waste," "Liquid Waste in DMSO"). For mixtures, list all components and their approximate percentages.[2]
-
The associated hazards: "Harmful," "Toxic to Aquatic Life."[1]
-
The date of waste generation or accumulation start date.[2]
-
The name of the principal investigator and the laboratory location.[2]
-
3. Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is crucial to prevent accidents and environmental contamination.
-
Store all waste containers in a designated, secure area, such as a satellite accumulation area within the laboratory.[1]
-
Ensure that all containers are tightly sealed to prevent leaks or spills.[5]
-
Store waste away from direct sunlight and sources of ignition.[1]
-
Maintain secondary containment for liquid waste containers to contain any potential leaks.
4. Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Do not attempt to neutralize or treat the chemical waste in the laboratory, as this may lead to dangerous reactions.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling PROTAC CDK9 degrader-7
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PROTAC CDK9 degrader-7. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 893.81 g/mol | [1] |
| Chemical Formula | C43H50Cl2N8O7S | [1] |
| Storage Temperature (Powder) | -20°C | [2] |
| Storage Temperature (in Solvent) | -80°C | [2] |
| GHS Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [2] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Body Protection: Wear a laboratory coat. For larger quantities or in case of potential splashing, an impervious apron is recommended.
Handling and Storage Protocol
Adherence to the following step-by-step procedures is critical for the safe handling and storage of this compound.
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and handling equipment before starting.
-
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other waste streams.
-
-
Disposal Procedure:
-
Dispose of the contents and container in accordance with local, state, and federal regulations for hazardous chemical waste[2].
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Mechanism of Action and Signaling Pathway
The following diagrams illustrate the mechanism of action of PROTACs and the role of CDK9 in the cell.
Caption: Mechanism of this compound action.
Caption: Simplified CDK9 signaling pathway in transcription.
Experimental Workflow for Safe Handling
The following workflow provides a logical sequence for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
